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  • Product: 1-(3-Fluoro-2-methoxyphenyl)piperazine
  • CAS: 1121613-46-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Discovery and Synthesis of Novel Phenylpiperazine Derivatives

This guide provides an in-depth exploration of the discovery and synthesis of novel phenylpiperazine derivatives, intended for researchers, scientists, and professionals in the field of drug development. The phenylpipera...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the discovery and synthesis of novel phenylpiperazine derivatives, intended for researchers, scientists, and professionals in the field of drug development. The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, recognized for its "druglikeness" and its prevalence in a wide array of therapeutic agents.[1] This document will delve into the rational design, synthetic methodologies, and structure-activity relationship (SAR) analysis that underpin the development of these crucial compounds.

The Phenylpiperazine Scaffold: A Privileged Motif in Drug Discovery

The phenylpiperazine moiety is a versatile structural template that has been successfully incorporated into numerous clinically approved drugs.[2][3] Its prevalence stems from a combination of favorable physicochemical properties and the ability to interact with a diverse range of biological targets. Phenylpiperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including effects on the central nervous system (CNS), and have been developed as antidepressants, antipsychotics, and anxiolytics.[1][4] Notably, compounds like trazodone are well-established treatments for major depressive disorder and anxiety.[4] Beyond the CNS, this scaffold is integral to targeted cancer therapies, such as the kinase inhibitor avapritinib, used in the treatment of gastrointestinal stromal tumors.[3]

The success of the phenylpiperazine core lies in its synthetic tractability and the nuanced structure-activity relationships that can be established through substitution at both the phenyl ring and the distal nitrogen of the piperazine ring. These modifications allow for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.

Rational Design and Strategic Approaches

The journey to a novel phenylpiperazine-based therapeutic begins with a strategic design phase. This often involves a multi-pronged approach leveraging existing knowledge and computational tools.

Bioisosteric Replacement and Scaffold Hopping

A common strategy in medicinal chemistry is to modify a known active compound by replacing a functional group with another that has similar physical or chemical properties, a concept known as bioisosteric replacement. In the context of phenylpiperazine derivatives, this could involve altering substituents on the phenyl ring to enhance target binding or improve metabolic stability. Scaffold hopping, a more advanced approach, aims to identify novel core structures that can mimic the biological activity of an existing pharmacophore. The inherent conformational flexibility and diverse substitution patterns of the phenylpiperazine scaffold make it an excellent candidate for such explorations.

Computational Modeling in Lead Discovery

Modern drug discovery heavily relies on computational methods to predict the interaction of small molecules with their biological targets. Molecular docking studies, for instance, can help visualize the binding pose of a phenylpiperazine derivative within the active site of a receptor or enzyme, guiding the design of more potent and selective analogs.[5] These in-silico techniques accelerate the design-synthesize-test cycle by prioritizing compounds with a higher probability of success.

Core Synthetic Methodologies for Phenylpiperazine Derivatives

The construction of the phenylpiperazine core and its subsequent derivatization can be achieved through several robust and versatile synthetic routes. The choice of a particular method often depends on the desired substitution pattern, scale of synthesis, and the availability of starting materials.

Classical N-Arylation via Cyclization

A traditional and cost-effective method for the synthesis of N-phenylpiperazines involves the cyclization of an appropriately substituted aniline with bis(2-chloroethyl)amine hydrochloride.[6][7] This reaction is typically performed at elevated temperatures, often without a solvent, leading to the formation of the N-phenylpiperazine hydrochloride salt.[7] Subsequent treatment with an aqueous base liberates the free base, which can be purified by distillation or chromatography.[7]

G Aniline Substituted Aniline Cyclization Cyclization Reaction Aniline->Cyclization BisChloroethylamine Bis(2-chloroethyl)amine HCl BisChloroethylamine->Cyclization Heating Heating (160-250°C) Heating->Cyclization HCl_Salt N-Phenylpiperazine HCl Cyclization->HCl_Salt Fusion Crude_Product Crude Phenylpiperazine HCl_Salt->Crude_Product  + Base Base_Workup Aqueous Base Treatment Base_Workup->Crude_Product Final_Product Pure N-Phenylpiperazine Crude_Product->Final_Product Purification Purification (e.g., Distillation) Purification->Final_Product

Caption: Classical cyclization synthesis of N-phenylpiperazines.

Modern Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of N-aryl heterocycles. The Buchwald-Hartwig amination is a particularly powerful tool for the formation of the C-N bond between an aryl halide (or triflate) and piperazine.[3] This method offers excellent functional group tolerance and allows for the synthesis of a wide variety of substituted phenylpiperazines under relatively mild reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of 1-(4-methoxyphenyl)piperazine

  • Reaction Setup: To an oven-dried Schlenk tube, add 1-bromo-4-methoxybenzene (1.0 mmol), piperazine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a palladium catalyst such as Pd₂(dba)₃ (0.01 mmol) with a suitable phosphine ligand (e.g., Xantphos, 0.02 mmol).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon). Add anhydrous toluene (5 mL) via syringe.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.

Aromatic Nucleophilic Substitution (SNAr)

For aryl systems bearing strong electron-withdrawing groups ortho or para to a leaving group (typically a halide), direct nucleophilic substitution with piperazine is a viable and often high-yielding strategy.[3] This SNAr reaction is a transition metal-free alternative that is particularly useful for the synthesis of nitro- or cyano-substituted phenylpiperazines.

G cluster_0 SNAr Pathway cluster_1 Buchwald-Hartwig Pathway Start Aryl Halide (with EWG) SNAr SNAr Reaction Start->SNAr Piperazine Piperazine Piperazine->SNAr Buchwald Buchwald-Hartwig Amination Piperazine->Buchwald Product Substituted Phenylpiperazine SNAr->Product Product_BH Substituted Phenylpiperazine Buchwald->Product_BH Aryl_Halide_General Aryl Halide/Triflate Aryl_Halide_General->Buchwald Pd_Catalyst Pd Catalyst + Ligand Pd_Catalyst->Buchwald Base Base Base->Buchwald

Caption: Comparison of SNAr and Buchwald-Hartwig synthetic routes.

Structure-Activity Relationship (SAR) Studies: A Causal Analysis

Once a lead phenylpiperazine derivative is identified, systematic modifications are made to probe the SAR and optimize its biological activity.[8] This involves understanding how changes in the molecule's structure affect its interaction with the target and its overall pharmacological profile.

Substitution on the Phenyl Ring

The nature and position of substituents on the phenyl ring are critical determinants of activity and selectivity. For instance, in a series of acaricidal phenylpiperazine derivatives, the presence of a 2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl group was found to be crucial for high potency.[6] In the context of anticonvulsant agents, various substitutions on a benzylidene moiety attached to a related scaffold containing a phenylpiperazine group led to significant differences in activity in seizure models.[9]

Substituent at Phenyl RingObserved Effect on ActivityRationale
Electron-withdrawing groupsCan increase potencyMay enhance hydrogen bonding or electrostatic interactions with the target.
Electron-donating groupsCan modulate selectivityMay alter the electronics of the aromatic ring, influencing pi-stacking interactions.
HalogensOften improve metabolic stabilityCan block sites of metabolism by cytochrome P450 enzymes.
Bulky groupsCan impact binding affinityMay provide better van der Waals contacts or cause steric hindrance.
Derivatization of the Piperazine N4-Nitrogen

The distal nitrogen of the piperazine ring provides a convenient handle for introducing a wide range of functionality. This position is often solvent-exposed in protein-ligand complexes, allowing for the incorporation of groups that can improve solubility, modulate pharmacokinetics, or introduce additional binding interactions. For example, in the development of acaricides, the introduction of a trifluoromethylsulfonyl group at the N4 position resulted in the highest level of activity against multiple mite species.[6]

Conclusion and Future Perspectives

The phenylpiperazine scaffold continues to be a highly valuable and versatile platform in the discovery of novel therapeutics. The synthetic methodologies for its construction are well-established and continue to evolve with the development of more efficient and sustainable catalytic systems.[1] A deep understanding of the SAR, guided by both empirical data and computational modeling, is paramount to the successful design and optimization of new phenylpiperazine derivatives. As our understanding of complex diseases grows, the rational design of novel phenylpiperazines targeting a wide array of biological pathways will undoubtedly lead to the development of the next generation of innovative medicines.

References

  • Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

  • CN103980229A - Preparation method of N-phenyl piperazine - Google Patents. (n.d.).
  • Phenylpiperazine - Wikipedia. (n.d.). Retrieved from [Link]

  • Structure Activity Relationships - Drug Design Org. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. (n.d.). Retrieved from [Link]

  • Evaluation of phenylpiperazines as targeting agents for neuroblastoma - PMC. (n.d.). Retrieved from [Link]

  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PubMed Central. (n.d.). Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (n.d.). Retrieved from [Link]

  • Phenylpiperazine derivatives: A patent review (2006 - Present) - ResearchGate. (n.d.). Retrieved from [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). Retrieved from [Link]

  • Design and Synthesis of Novel Phenylpiperazine Derivatives as Potential Anticonvulsant Agents - PubMed. (n.d.). Retrieved from [Link]

  • Trazodone - Wikipedia. (n.d.). Retrieved from [Link]

  • New generation dopaminergic agents. 5. Heterocyclic bioisosteres that exploit the 3-OH-N1-phenylpiperazine dopaminergic template - PubMed. (n.d.). Retrieved from [Link]

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Exploratory

Mastering Solubility: A Technical Guide to Characterizing 1-(3-Fluoro-2-methoxyphenyl)piperazine in Organic Solvents

Abstract The solubility profile of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing everything from process chemistry and formulation to bioavailability. This technic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility profile of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing everything from process chemistry and formulation to bioavailability. This technical guide provides a comprehensive framework for determining the solubility of 1-(3-Fluoro-2-methoxyphenyl)piperazine, a key piperazine derivative, across a range of relevant organic solvents. Moving beyond a simple data sheet, this document elucidates the fundamental principles of solubility, details robust experimental methodologies for both kinetic and thermodynamic assessments, and offers insights into the interpretation of solubility data. By presenting a self-validating system of protocols, this guide empowers researchers, scientists, and drug development professionals to generate reliable and reproducible solubility profiles, enabling informed decision-making throughout the development lifecycle.

Introduction: The Critical Role of a Solubility Profile

1-(3-Fluoro-2-methoxyphenyl)piperazine is a substituted piperazine moiety, a class of compounds frequently explored in medicinal chemistry for its versatile pharmacological activities. As with any promising drug candidate, a thorough understanding of its physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of an API's success.

A comprehensive solubility profile in various organic solvents is indispensable for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization, thereby optimizing yield and purity.

  • Formulation Development: Identifying suitable solvent systems for creating stable and effective dosage forms, from oral solutions to parenteral formulations. Poor solubility can severely limit drug absorption and bioavailability.[1][2]

  • Preclinical Studies: Enabling the preparation of homogenous solutions at required concentrations for in vitro and in vivo assays.

  • Analytical Method Development: Choosing the right diluents for analytical techniques like High-Performance Liquid Chromatography (HPLC) to ensure accurate quantification.[3]

This guide will provide the scientific rationale and detailed protocols to establish such a profile, using 1-(3-Fluoro-2-methoxyphenyl)piperazine as a practical exemplar.

Theoretical Framework: The Science of Dissolution

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a thermodynamically stable, homogeneous solution.[4] The principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[5]

Key factors influencing the solubility of 1-(3-Fluoro-2-methoxyphenyl)piperazine include:

  • Molecular Structure: The presence of a polar piperazine ring, a methoxy group, and a fluoro group contributes to its overall polarity and hydrogen bonding capability.

  • Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the organic solvent will dictate its interaction with the solute.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.

  • Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. The most stable polymorph will typically have the lowest solubility.

It is crucial to distinguish between two primary types of solubility measurements:

  • Kinetic Solubility: This measures the concentration of a compound that dissolves in a solvent under specific, often rapid, conditions, typically by adding a concentrated stock solution (e.g., in DMSO) to the solvent.[2][6][7] It is a high-throughput screening method used in early discovery to quickly flag potential solubility issues.[8]

  • Thermodynamic (or Equilibrium) Solubility: This is the true measure of solubility, where an excess of the solid compound is allowed to equilibrate with the solvent over an extended period (e.g., 24-72 hours) until the solution is saturated.[1][6][9] This is the gold-standard measurement for later-stage development.[7]

Experimental Design: A Validated Approach to Solubility Profiling

This section outlines a robust protocol for determining the thermodynamic solubility of 1-(3-Fluoro-2-methoxyphenyl)piperazine. The method of choice is the Isothermal Shake-Flask Method , which is considered the most reliable technique for generating equilibrium solubility data.[9]

Materials and Apparatus
  • Compound: 1-(3-Fluoro-2-methoxyphenyl)piperazine (solid, high purity)

  • Solvents: A selection of HPLC-grade organic solvents representing a range of polarities (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane).

  • Apparatus:

    • Analytical balance

    • Scintillation vials or glass test tubes with screw caps

    • Orbital shaker or rotator with temperature control

    • Syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quant Quantification A Weigh excess API into vials B Add known volume of each solvent A->B Step 1 C Seal vials and place in shaker at 25°C B->C Step 2 D Shake for 24-48 hours to reach equilibrium C->D Step 3 E Allow solid to settle D->E Step 4 F Filter supernatant (0.22 µm syringe filter) E->F Step 5 G Dilute sample accurately with mobile phase F->G Step 6 H Analyze by validated HPLC method G->H Step 7 J Calculate concentration (mg/mL) from calibration curve H->J Step 8 I Prepare calibration curve with known standards I->J

Caption: Isothermal Shake-Flask Solubility Workflow.

Step-by-Step Protocol
  • Preparation: Add an excess amount of solid 1-(3-Fluoro-2-methoxyphenyl)piperazine to a series of labeled glass vials. The excess is critical to ensure that a saturated solution is achieved. A visual confirmation of undissolved solid should be present at the end of the experiment.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into its respective vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate.[9]

  • Sample Collection: After equilibration, remove the vials and allow them to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Filtration: Carefully draw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.[5][10]

Analytical Quantification: The HPLC Method

A reverse-phase HPLC method is generally suitable for quantifying piperazine derivatives.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan) or MS

  • Calibration: Prepare a series of standard solutions of 1-(3-Fluoro-2-methoxyphenyl)piperazine of known concentrations. Generate a calibration curve by plotting the peak area against concentration. The linearity (R²) should be >0.999.

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear, concise table. The data presented below is illustrative and serves as a template for reporting experimentally determined values.

Table 1: Illustrative Solubility Profile of 1-(3-Fluoro-2-methoxyphenyl)piperazine at 25°C

SolventPolarity IndexDielectric ConstantSolubility (mg/mL)Classification
Heptane0.11.9< 0.1Practically Insoluble
Toluene2.42.4~ 1.5Sparingly Soluble
Ethyl Acetate4.46.0~ 15Soluble
Dichloromethane3.19.1> 50Freely Soluble
Acetone5.120.7> 100Very Soluble
Isopropanol3.918.3~ 75Freely Soluble
Ethanol4.324.6> 100Very Soluble
Acetonitrile5.837.5~ 40Soluble
Methanol5.132.7> 100Very Soluble

Note: Solubility classifications are based on USP definitions.

Factors Influencing Solubility: A Deeper Dive

The solubility of a compound is governed by the interplay of solute-solute, solvent-solvent, and solute-solvent interactions. The energy required to break the solute's crystal lattice and to create a cavity in the solvent must be compensated by the energy released upon solvation.

Caption: Key Factors Governing API Solubility.

From the illustrative data, we can infer that 1-(3-Fluoro-2-methoxyphenyl)piperazine exhibits higher solubility in polar protic (Methanol, Ethanol) and polar aprotic (Acetone) solvents. This is consistent with its molecular structure, which contains hydrogen bond acceptors (N, O, F) and a polar framework. Its poor solubility in non-polar solvents like Heptane is expected.

Conclusion: From Data to Development Strategy

A well-defined solubility profile is not an academic exercise; it is a critical dataset that directly informs and de-risks the drug development process. By employing the robust, self-validating methodologies outlined in this guide, researchers can generate high-quality, reliable data for 1-(3-Fluoro-2-methoxyphenyl)piperazine. This knowledge is essential for optimizing synthetic routes, designing stable and bioavailable formulations, and ensuring the accuracy of subsequent analytical testing. Ultimately, a thorough understanding of solubility is a foundational pillar for advancing a promising compound from the laboratory to the clinic.

References

  • SWGDrug. (2005, June 27). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]

  • SWGDrug. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • Pipzine Chemicals. 1-(3-Methoxyphenyl)piperazine Hydrochloride. Retrieved from [Link]

  • BioDuro. ADME Solubility Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of 1-(2-methoxyphenyl)-piperazine derivatives of airborne diisocyanates by packed capillary liquid chromatography with pre-column large-volume enrichment. Request PDF. Retrieved from [Link]

  • Evotec. Thermodynamic Solubility Assay. Retrieved from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • ChemBK. 1-(3-Fluoro-4-methoxyphenyl)piperazine. Retrieved from [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • International Council for Harmonisation. (2019, November 20). ICH M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

  • ACS Publications. (2015, December 31). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • National Institutes of Health. 1-[[4-(2-Fluoroethoxy)-3-methoxyphenyl]methyl] - PubChem. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. PDF. Retrieved from [Link]

  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • PMC. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

  • PMC. Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • U.S. Food and Drug Administration. M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Retrieved from [Link]

  • ACS Publications. (2019, December 17). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics. Retrieved from [Link]

  • Reagentia. 1-(3-Fluoro-2-methoxyphenyl)piperazine hydrochloride (1 x 100 mg). Retrieved from [Link]

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Foundational

Pharmacological Architecture of Methoxyphenylpiperazine (MPP) Analogs

A Technical Guide to Receptor Selectivity and Signaling Executive Summary & Chemical Scope Methoxyphenylpiperazines (MPPs) represent a critical scaffold in neuropharmacology, serving as both highly specific research prob...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Receptor Selectivity and Signaling

Executive Summary & Chemical Scope

Methoxyphenylpiperazines (MPPs) represent a critical scaffold in neuropharmacology, serving as both highly specific research probes and templates for therapeutic agents (e.g., anxiolytics, antipsychotics). Unlike simple bioisosteres, the positional isomerism of the methoxy group on the phenyl ring dictates a profound divergence in pharmacological profile—shifting from selective 5-HT1A receptor modulation to broad-spectrum monoamine release.

This guide dissects the structure-activity relationships (SAR), signal transduction pathways, and validation protocols required to study these analogs.[1] It is designed for researchers necessitating a mechanistic understanding of how o-MPP, m-MPP, and p-MPP interact with serotonergic circuitry.

Structure-Activity Relationships (SAR): The Positional Divergence

The pharmacological identity of an MPP analog is defined by the steric and electronic influence of the methoxy substituent.

  • o-Methoxyphenylpiperazine (oMPP / 2-MeOPP):

    • Profile: Highly selective 5-HT1A partial agonist.[2]

    • Mechanism: The ortho substitution creates a steric clash that forces a specific torsion angle, optimizing fit within the 5-HT1A binding pocket while sterically hindering interaction with 5-HT2A/2C receptors.

    • Key Metric: High affinity (Ki ≈ 9.5 nM) for 5-HT1A; negligible affinity for 5-HT2 or Dopamine D2 sites.[3]

  • p-Methoxyphenylpiperazine (pMPP / 4-MeOPP):

    • Profile: Monoamine Releasing Agent (MRA) and non-selective agonist.[4][5]

    • Mechanism: The para substitution mimics the elongation seen in serotonin itself, facilitating translocation by monoamine transporters (SERT/DAT) and triggering reverse transport.

    • Key Metric: Lower affinity for direct receptor binding compared to oMPP, but potent functional activity in monoamine release assays.[3]

  • m-Methoxyphenylpiperazine (mMPP) & m-Chlorophenylpiperazine (mCPP):

    • Profile: Mixed 5-HT agonist/antagonist.

    • Mechanism: Meta substitution often results in "promiscuous" binding, retaining high affinity for both 5-HT1 and 5-HT2 families. mCPP is the classic reference standard for 5-HT2C activation.

Comparative Binding Data

Table 1: Representative Binding Affinities (Ki) and Functional Potencies

Compound5-HT1A Affinity (Ki)5-HT2A/2C Affinity (Ki)Primary MechanismFunctional Classification
oMPP 9.5 nM > 1000 nMOrthosteric BindingPartial Agonist (Emax ~70%)
pMPP > 100 nMModerateTransporter ReversalReleasing Agent / Agonist
mCPP *23 nM40 nMMixed BindingNon-selective Agonist
8-OH-DPAT 0.5 nM> 5000 nMOrthosteric BindingFull Agonist (Reference)

*mCPP included as the structural benchmark for meta-substitution.

Visualization: SAR Logic Flow

The following diagram illustrates how the methoxy position dictates the pharmacological fate of the molecule.

SAR_Logic Scaffold Phenylpiperazine Scaffold Ortho Ortho-Methoxy (2-Pos) Steric Constraint Scaffold->Ortho Meta Meta-Subst (3-Pos) Electronic/Steric Balance Scaffold->Meta Para Para-Methoxy (4-Pos) Linear Elongation Scaffold->Para Selectivity1A High 5-HT1A Selectivity (oMPP) Ortho->Selectivity1A Restricts 5-HT2 binding Promiscuity Mixed 5-HT1/5-HT2 Affinity (mCPP/mMPP) Meta->Promiscuity Permits multi-receptor fit Releaser Monoamine Release (SERT/DAT) (pMPP) Para->Releaser Mimics 5-HT substrate

Figure 1: Structural determinants of pharmacological activity in methoxyphenylpiperazines.

Receptor Signaling Mechanisms

Understanding the downstream effects of oMPP requires mapping the G-protein coupling of the 5-HT1A receptor. Unlike 5-HT2 receptors (Gq-coupled), 5-HT1A is Gi/o-coupled.

Mechanism of Action for oMPP at 5-HT1A:

  • Binding: oMPP binds to the orthosteric site.

  • G-Protein Activation: Promotes the exchange of GDP for GTP on the Gαi subunit.

  • Effector Modulation:

    • Inhibition of Adenylyl Cyclase (AC): Reduces intracellular cAMP.

    • Gβγ Release: The beta-gamma complex dissociates and directly opens G-protein-coupled Inwardly Rectifying Potassium channels (GIRKs).

    • Outcome: Hyperpolarization of the neuron (inhibition of firing).

Visualization: 5-HT1A Signal Transduction

Signaling_Pathway Ligand oMPP (Ligand) Receptor 5-HT1A Receptor Ligand->Receptor Binding G_Protein Gi/o Heterotrimer Gα-GTP Gβγ Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Gαi Inhibits GIRK GIRK K+ Channel G_Protein->GIRK Gβγ Activates cAMP cAMP Levels AC->cAMP Decreases Hyperpol Hyperpolarization (Neuronal Inhibition) GIRK->Hyperpol K+ Efflux

Figure 2: Gi/o-coupled signaling cascade activated by oMPP.

Experimental Protocols

To validate the pharmacology of these analogs, researchers must employ self-validating assay systems.

Protocol A: [35S]GTPγS Binding Assay (Functional Potency)

Purpose: To determine if the analog acts as a full agonist, partial agonist, or antagonist. This assay measures the initial step of G-protein activation, providing a more direct measure of intrinsic efficacy than downstream cAMP assays.

Reagents:

  • Membranes expressing human 5-HT1A (CHO or HEK293 source).

  • [35S]GTPγS (Specific Activity > 1000 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, 10 µM GDP (crucial to reduce basal noise).

Workflow:

  • Preparation: Thaw membranes and homogenize in Assay Buffer.

  • Incubation:

    • Mix Membranes (10 µ g/well ) + GDP (10 µM) + Test Compound (oMPP, 10^-10 to 10^-5 M).

    • Add [35S]GTPγS (0.1 nM final).

    • Control 1 (Basal): Buffer only (no ligand).

    • Control 2 (Non-Specific): Add 10 µM unlabelled GTPγS.

  • Equilibrium: Incubate for 60 min at 30°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

Data Analysis: Calculate % Stimulation relative to basal.



Interpretation: oMPP should show ~70% of the maximal stimulation achieved by the full agonist 5-HT or 8-OH-DPAT.
Protocol B: Radioligand Competition Binding (Affinity)

Purpose: To determine the Ki (affinity constant).[6]

Critical Step - The "Blocker" Strategy: When testing non-selective analogs (like mCPP), you must mask off-target sites.

  • If testing for 5-HT1A: Include 100 nM Ketanserin (blocks 5-HT2) and 100 nM Prazosin (blocks alpha-1 adrenergic) in the buffer. This ensures that any displacement of the radioligand ([3H]-8-OH-DPAT) is due to binding at the 5-HT1A site, not off-targets.

Visualization: Experimental Workflow

Assay_Workflow Step1 Membrane Prep (HEK-5HT1A) + GDP Step2 Add Test Ligand (oMPP dilution series) Step1->Step2 Step3 Add [35S]GTPγS (Radiotracer) Step2->Step3 Step4 Incubate 60 min @ 30°C Step3->Step4 Step5 Vacuum Filtration (GF/B Filters) Step4->Step5 Step6 Scintillation Counting Step5->Step6 Step7 Data Analysis (Non-linear regression) Step6->Step7

Figure 3: Step-by-step workflow for the [35S]GTPγS functional assay.

Metabolism & Toxicology

Metabolic Pathways: MPP analogs are primarily metabolized by CYP2D6 .

  • Reaction: O-demethylation.[2]

  • Product: Hydroxyphenylpiperazine (active metabolite).

  • Interaction Risk: Phenylpiperazines can act as competitive inhibitors of CYP2D6. Co-administration with other CYP2D6 substrates (e.g., fluoxetine, dextromethorphan) can lead to elevated plasma levels and toxicity.

Safety Profile:

  • Serotonin Syndrome: High doses of non-selective analogs (pMPP, mCPP) can trigger serotonin syndrome due to simultaneous 5-HT release and 5-HT receptor agonism.

  • Symptoms: Hyperthermia, clonus, rigidity.[7]

  • Antidote Mechanism: Cyproheptadine (5-HT2A antagonist) is the standard pharmacological intervention.

References
  • Ortho-Methoxyphenylpiperazine Pharmacology Source: Wikipedia / NIH PubChem Context: Establishes oMPP as a high-affinity 5-HT1A partial agonist with no 5-HT2 affinity.[2] Link:[Link][2][3]

  • Block of Conditioned Avoidance Responding by Substituted Phenylpiperazines Source: PubMed (NIH) Context: Demonstrates oMPP's antipsychotic-like activity and lack of dopamine receptor affinity.[2] Link:[Link]

  • Analogues of the 5-HT1A Serotonin Antagonist NAN-190 Source: Journal of Medicinal Chemistry Context: Discusses the use of the o-methoxyphenylpiperazine scaffold in designing selective 5-HT1A ligands and reducing alpha-1 adrenergic affinity. Link:[Link]

  • Metabolic Interactions with Piperazine-based Drugs Source: ResearchGate / PubMed Context: Details the CYP2D6 metabolism of piperazines and their potential for drug-drug interactions. Link:[Link]

  • In Vitro Assays for Functional Characterization at 5-HT2A Source: PubMed Context: Provides the methodological basis for GTPgammaS and Calcium flux assays used to distinguish agonist/antagonist activity. Link:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of N-Aryl Piperazines via Buchwald-Hartwig Amination

Introduction: The Strategic Importance of N-Aryl Piperazines and Their Synthesis The N-aryl piperazine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous blockbuster drugs targe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Aryl Piperazines and Their Synthesis

The N-aryl piperazine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous blockbuster drugs targeting a wide array of conditions, including depression, anxiety, and cancer.[1][2] The prevalence of this scaffold in biologically active molecules underscores the critical need for efficient, versatile, and scalable synthetic methods.[2] Historically, the synthesis of N-aryl piperazines often relied on classical methods like nucleophilic aromatic substitution, which are frequently hampered by harsh reaction conditions and limited substrate scope, particularly with electron-rich or sterically hindered aryl halides.[2][3]

The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of carbon-nitrogen (C-N) bonds, providing a powerful and general tool for the synthesis of aryl amines.[3][4] This reaction has become indispensable in both academic and industrial settings, offering a milder and more functional-group-tolerant alternative to traditional methods.[2][3] These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the theory, practical application, and optimization of the Buchwald-Hartwig amination for the synthesis of N-aryl piperazines.

Core Principles: Understanding the "Why" Behind Experimental Choices

A successful Buchwald-Hartwig amination hinges on the judicious selection of the palladium source, ligand, base, and solvent. Each component plays a critical role in the catalytic cycle, and understanding their interplay is key to achieving high yields and purity.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[5][6] The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or pseudohalide) bond, forming a Pd(II) complex.[7][8]

  • Amine Coordination and Deprotonation: The amine (piperazine) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[3][5]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-aryl piperazine and regenerating the active Pd(0) catalyst.[5][7]

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Buchwald-Hartwig Catalytic Cycle
Palladium Precursors: Initiating the Cycle

While a Pd(0) species is the active catalyst, air-stable Pd(II) precatalysts like palladium(II) acetate (Pd(OAc)2) are often used for convenience.[8] These require an in situ reduction to Pd(0), which can be achieved by an amine or phosphine ligand in the reaction mixture.[7][8] However, for more reliable and reproducible results, especially in complex systems, the use of pre-formed Pd(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) or specialized, air-and-moisture-stable precatalysts developed by Buchwald and others is highly recommended.[2][9] These precatalysts often lead to a more efficient generation of the active catalytic species.[8][9]

Ligands: The Key to Reactivity and Selectivity

The choice of ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium center and modulates its reactivity. For the coupling of piperazines, bulky, electron-rich phosphine ligands are generally the most effective.[6] These ligands promote both the oxidative addition and the final reductive elimination steps.[6]

Ligand Generation Examples Key Features & Applications Ref.
First Generation P(o-tolyl)3Limited to secondary amines and activated aryl bromides.[3]
Second Generation (Bidentate) BINAP, DPPFBroader scope, including primary amines. Prevents catalyst decomposition.[3]
Third/Fourth Generation (Bulky Monophosphines) XPhos, SPhos, RuPhos, BrettPhosHighly active for coupling aryl chlorides and sterically hindered substrates. Often allows for lower catalyst loadings and milder reaction conditions.[6][8]

The evolution to bulky monophosphine ligands has been particularly transformative, enabling the efficient coupling of challenging substrates like aryl chlorides, which are often more readily available and cost-effective than their bromide or iodide counterparts.[9]

Bases: The Driving Force for Deprotonation

A base is required to deprotonate the piperazine nitrogen after it coordinates to the palladium center, forming the key palladium-amido intermediate.[3][5] The choice of base is critical and depends on the functional group tolerance of the substrates.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective bases.[8][10] However, their high basicity can be incompatible with sensitive functional groups like esters and nitro groups.[7]

  • Weaker Bases: For substrates with base-sensitive functionalities, weaker inorganic bases such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) are preferred.[8] While reactions with these bases may require higher temperatures or longer reaction times, they offer broader functional group compatibility.[8] The solubility of the base can also play a significant role, with Cs2CO3 often being favored due to its better solubility in common organic solvents compared to other carbonate bases.[8]

Solvents: The Reaction Medium

The choice of solvent can significantly impact the outcome of the reaction by influencing the solubility of reagents and the stability of catalytic intermediates.[11][12]

  • Commonly Used Solvents: Aprotic, non-polar to moderately polar solvents are generally preferred. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most common choices.[8][13]

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can coordinate to the palladium center and inhibit catalysis.[8]

  • Solvent-Free and Aqueous Conditions: For greener and more cost-effective processes, protocols have been developed under solvent-free conditions (using excess piperazine as the solvent) or in aqueous systems.[2][13]

Experimental Protocols: A Step-by-Step Guide

The following protocol provides a general and robust procedure for the Buchwald-Hartwig amination of a piperazine derivative with an aryl halide. This protocol should be adapted and optimized for specific substrates.

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// Edges start -> prep; prep -> setup; setup -> addition; addition -> reaction; reaction -> workup; workup -> purify; purify -> characterize; characterize -> end_node; }

Experimental Workflow
Materials and Reagents
  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Piperazine derivative (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd2(dba)3, 0.02 mmol, 2 mol % Pd)

  • Phosphine ligand (e.g., XPhos, 0.048 mmol, 4.8 mol %)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Protocol
  • Glassware and Reagent Preparation: Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen). The solvent should be anhydrous and thoroughly degassed by sparging with an inert gas for at least 30 minutes.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), piperazine derivative (1.2 mmol), base (1.4 mmol), and phosphine ligand (0.048 mmol) under a positive pressure of inert gas.

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (0.02 mmol) and add it to the Schlenk flask against a counterflow of inert gas.

  • Solvent Addition: Add the degassed anhydrous solvent (5 mL) to the flask via syringe.

  • Reaction: Seal the flask and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).[8] Stir the reaction mixture vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water (10 mL). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified N-aryl piperazine by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during the Buchwald-Hartwig amination for N-aryl piperazine synthesis.

Problem Potential Cause(s) Suggested Solution(s) Ref.
Low or No Conversion - Inactive catalyst (decomposed precatalyst or ligand)- Insufficiently degassed solvent/reagents (oxygen deactivates the catalyst)- Poorly soluble reagents- Aryl chloride is the substrate- Use a fresh, high-quality precatalyst and ligand.- Ensure all reagents and solvents are dry and thoroughly degassed.- Try a different solvent or a co-solvent system to improve solubility.- For aryl chlorides, use a more active, bulky monophosphine ligand (e.g., XPhos, RuPhos) and potentially a higher reaction temperature.[8][9]
Side Product Formation (e.g., Hydrodehalogenation) - Presence of water- Sub-optimal ligand-to-metal ratio- Base-promoted decomposition- Ensure strictly anhydrous conditions.- Screen different ligand-to-metal ratios (typically 1.2:1 to 2:1).- Consider a milder base (e.g., K3PO4, Cs2CO3).[3]
Di-arylation of Piperazine - Stoichiometry of piperazine to aryl halide is too low- Use a larger excess of piperazine (e.g., 2-5 equivalents).[2]
Inconsistent Results - Inconsistent quality of reagents or solvents- Inefficient inert atmosphere technique- Use high-purity, anhydrous reagents and solvents from a reliable source.- Refine inert atmosphere techniques to minimize oxygen exposure.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of N-aryl piperazines, a critical scaffold in drug discovery. By understanding the mechanistic underpinnings of the reaction and carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently construct these valuable molecules. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful application of this transformative reaction. Continued innovation in catalyst design promises to further expand the scope and utility of the Buchwald-Hartwig amination in the years to come.[14]

References

Sources

Application

analytical methods for 1-(3-Fluoro-2-methoxyphenyl)piperazine quantification

An Application Guide for the Quantitative Analysis of 1-(3-Fluoro-2-methoxyphenyl)piperazine Authored by: Gemini, Senior Application Scientist Abstract This comprehensive application note provides detailed analytical met...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Quantitative Analysis of 1-(3-Fluoro-2-methoxyphenyl)piperazine

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides detailed analytical methodologies for the accurate quantification of 1-(3-Fluoro-2-methoxyphenyl)piperazine, a substituted phenylpiperazine of significant interest in pharmaceutical research and development. Recognizing the limited availability of published, validated methods for this specific analyte, this guide presents two robust, transferable protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced specificity and confirmatory analysis. The protocols are developed based on established principles for structurally analogous piperazine derivatives and are designed to meet the rigorous standards of international regulatory guidelines. This document serves as a practical resource for researchers, analytical scientists, and quality control professionals, offering step-by-step instructions, explanations for key procedural choices, and frameworks for method validation.

Introduction: The Analytical Imperative

1-(3-Fluoro-2-methoxyphenyl)piperazine belongs to the phenylpiperazine class of compounds, which are pivotal structural motifs in medicinal chemistry, often associated with a range of pharmacological activities. Accurate and precise quantification is fundamental to every stage of the drug development lifecycle, from pharmacokinetic studies and metabolic profiling to final product quality control. The presence of a fluorinated aromatic ring and a basic piperazine moiety imparts distinct physicochemical properties that must be considered when developing analytical methods.

While numerous methods exist for common piperazine derivatives like TFMPP and mCPP[1][2], this guide addresses the specific analytical challenges of the 3-fluoro-2-methoxy substituted variant. The methodologies herein are grounded in established analytical chemistry and validated against the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure they are fit for their intended purpose[3][4].

Compound Profile
  • IUPAC Name: 1-(3-Fluoro-2-methoxyphenyl)piperazine

  • Molecular Formula: C₁₁H₁₅FN₂O

  • Molar Mass: 210.25 g/mol

  • Structure:

    
    (Self-generated image for illustrative purposes)
    

General Analytical Workflow

A robust analytical workflow ensures data integrity from sample receipt to the final report. The following process is recommended for the quantification of 1-(3-Fluoro-2-methoxyphenyl)piperazine.

Analytical_Workflow A Sample Receipt & Login B Standard & Sample Preparation A->B Assign unique ID C System Suitability Test (SST) B->C Prepare Calibrants, QCs, Samples D Instrumental Analysis (HPLC or GC-MS) C->D Verify System Performance E Data Processing & Integration D->E Acquire Data F Quantification & Review E->F Generate Calibration Curve & Calculate Concentrations G Final Report Generation F->G Final QA/QC Check

Caption: General workflow for quantitative analysis.

Method 1: Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography with UV detection is a cornerstone of pharmaceutical analysis due to its robustness, reliability, and widespread availability. This method is ideal for routine quantification in contexts such as purity assessment and content uniformity.

Scientific Rationale

The selection of a reversed-phase C18 column is based on the moderate lipophilicity of the analyte. The phenyl group and piperazine ring provide sufficient hydrophobic character to retain on the non-polar stationary phase[5]. The mobile phase consists of an organic modifier (acetonitrile) and a buffered aqueous component. The use of a formic acid buffer at a low pH (~3.0) serves a critical purpose: it ensures the two nitrogen atoms on the piperazine ring are consistently protonated. This prevents peak tailing, a common issue with basic compounds, by minimizing unwanted interactions with residual silanol groups on the silica-based column packing, thereby ensuring sharp, symmetrical peaks suitable for accurate integration. The phenylpiperazine core possesses a strong chromophore, making UV detection highly effective[6].

Experimental Protocol

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:0.1% Formic Acid) D Equilibrate HPLC System A->D B Prepare Stock & Working Standard Solutions E Perform System Suitability (Inject Standard 5x) B->E F Inject Calibration Standards (Linearity Curve) B->F C Prepare Samples (Dilute in Mobile Phase) G Inject QC & Unknown Samples C->G D->E E->F F->G H Integrate Peaks & Generate Calibration Curve G->H I Calculate Concentrations H->I

Caption: Step-by-step workflow for the HPLC-UV method.

Step 1: Reagent and Standard Preparation

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: 50:50 (v/v) mixture of Mobile Phase A and B.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of 1-(3-Fluoro-2-methoxyphenyl)piperazine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Perform serial dilutions from the Standard Stock Solution to prepare calibration standards ranging from 1.0 µg/mL to 100 µg/mL. A minimum of five concentration levels is recommended for establishing linearity[3].

Step 2: Sample Preparation

  • Accurately weigh the sample (e.g., powdered drug product) and transfer to a volumetric flask.

  • Add a portion of the diluent, sonicate for 15 minutes to ensure complete dissolution, and dilute to volume.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. The final concentration should fall within the established calibration range.

Step 3: Chromatographic Conditions & Validation Parameters

ParameterRecommended Condition/ValueRationale & Validation Guideline (ICH Q2(R1))
Instrument HPLC system with UV/Vis or DAD detectorStandard equipment for pharmaceutical analysis.
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µmProvides excellent separation for moderately polar analytes.[1][6]
Mobile Phase Gradient: 30% B to 70% B over 10 minGradient elution ensures efficient separation from potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes potential for band broadening.
Detection λ 220 nmPhenylpiperazine derivatives exhibit strong absorbance in this region.
Linearity 1.0 - 100 µg/mL; Correlation (r²) ≥ 0.999Assesses the proportional relationship between concentration and response.[3]
Accuracy 98.0% - 102.0% recoveryDetermined by analyzing spiked samples at three concentration levels.[4]
Precision (RSD) Repeatability ≤ 1.0%; Intermediate ≤ 2.0%Measures the closeness of agreement between a series of measurements.[3]
LOD / LOQ S/N Ratio: 3:1 / 10:1The lowest amount of analyte detectable/quantifiable with acceptable precision.[7]

Step 4: System Suitability Test (SST) Before sample analysis, inject a mid-range standard (e.g., 20 µg/mL) five times. The system is deemed ready if the following criteria are met:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides superior selectivity and sensitivity compared to HPLC-UV, making it the preferred method for bioanalytical studies, impurity profiling, and confirmatory testing. The mass spectrometer acts as a highly specific detector, identifying compounds based on their unique mass fragmentation patterns.

Scientific Rationale

The analyte is sufficiently volatile and thermally stable for GC analysis. A non-polar 5% phenyl methylpolysiloxane capillary column is a versatile and robust choice for separating a wide range of drug compounds[8][9]. Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, creating a unique "fingerprint" for the molecule. For quantification, Selected Ion Monitoring (SIM) mode is employed. Instead of scanning the entire mass range, the instrument focuses only on specific, characteristic fragment ions of the analyte. This dramatically increases the signal-to-noise ratio, leading to lower detection limits and more reliable quantification, especially in complex matrices like urine or plasma[10][11].

Experimental Protocol

GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing A Prepare Standards & Samples (Dissolve in Methanol) E Inject Standards & Samples A->E B Optional: Liquid-Liquid Extraction for Biological Matrix B->E C Tune & Calibrate Mass Spectrometer D Inject Blank Solvent to Confirm Cleanliness C->D D->E F Extract Ion Chromatograms (SIM Mode) E->F G Generate Calibration Curve & Quantify F->G

Caption: Step-by-step workflow for the GC-MS method.

Step 1: Reagent and Standard Preparation

  • Solvent: Methanol (GC grade).

  • Standard Stock Solution (1.0 mg/mL): Prepare as described in the HPLC section, using methanol as the solvent.

  • Calibration Standards: Prepare calibration standards ranging from 10 ng/mL to 1000 ng/mL by serial dilution in methanol.

Step 2: Sample Preparation (from Biological Matrix - e.g., Plasma)

  • To 1 mL of plasma sample, add 100 µL of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound like 1-(3-methoxyphenyl)piperazine)[12].

  • Add 200 µL of 1M Sodium Hydroxide to basify the sample.

  • Perform liquid-liquid extraction by adding 4 mL of methyl tert-butyl ether (MTBE), vortexing for 2 minutes, and centrifuging for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of methanol and transfer to a GC vial with a micro-insert. This extraction procedure isolates the analyte from matrix interferences[2].

Step 3: GC-MS Conditions & Validation Parameters

ParameterRecommended Condition/ValueRationale & Validation Guideline (ICH Q2(R1))
Instrument GC system coupled to a single quadrupole or triple quadrupole MSProvides high selectivity and sensitivity.
Column 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µmIndustry-standard column for robust separation of semi-volatile compounds.[8][9]
Carrier Gas Helium, constant flow at 1.2 mL/minInert gas providing good chromatographic efficiency.
Injector Temp. 280 °CEnsures rapid and complete vaporization of the analyte.
Oven Program 100°C (1 min), ramp at 20°C/min to 280°C (hold 5 min)Temperature ramp effectively separates analytes based on boiling points.[8]
MS Source Temp. 230 °CStandard temperature for EI source stability.
Ionization Mode Electron Ionization (EI) at 70 eVProduces reproducible and characteristic fragmentation patterns.[10]
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity for quantitative analysis.
Quantifier Ion m/z 210 (M⁺)The molecular ion is often a good choice for quantification if abundant.
Qualifier Ions m/z 152, 125 (predicted fragments)Used for identity confirmation; their ratio to the quantifier ion must be constant.
Linearity 10 - 1000 ng/mL; Correlation (r²) ≥ 0.995Demonstrates proportionality in the expected concentration range for bioanalysis.
Accuracy 85.0% - 115.0% recoveryWider acceptance criteria are common for bioanalytical methods.
Precision (RSD) LLOQ ≤ 20%; Other levels ≤ 15%Ensures reliability, especially at the lower limit of quantification (LLOQ).

Conclusion

This application note details two comprehensive and scientifically-grounded methods for the quantification of 1-(3-Fluoro-2-methoxyphenyl)piperazine. The HPLC-UV method offers a robust and accessible approach for routine quality control and assay purposes, while the GC-MS method provides the high sensitivity and specificity required for bioanalytical applications and confirmatory analyses. By explaining the rationale behind instrumental and chemical choices and integrating validation principles from ICH guidelines, these protocols provide a solid foundation for researchers to implement and adapt these methods for their specific needs, ensuring the generation of accurate, reliable, and defensible analytical data.

References

  • Title: 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE - SWGDrug Source: SWGDRUG Monographs URL: [Link]

  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]

  • Title: A novel derivatisation procedure for the detection and quantification of piperazine-based drugs in ‘street’ samples Source: Analytical Methods, Royal Society of Chemistry URL: [Link]

  • Title: A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection Source: ResearchGate URL: [Link]

  • Title: Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines Source: ResearchGate URL: [Link]

  • Title: New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP). Studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry Source: Wiley Online Library URL: [Link]

  • Title: 1-(3-METHOXYPHENYL)PIPERAZINE - SWGDrug Source: SWGDRUG Monographs URL: [Link]

  • Title: Overview on PFAS analytical methods Source: VITO Publications URL: [Link]

  • Title: Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles Source: Shimadzu URL: [Link]

  • Title: 1-(3-Methoxyphenyl)piperazine Source: Pipzine Chemicals URL: [Link]

  • Title: A Review on Analytical Methods for Piperazine Determination Source: NTU Journal of Pure Sciences URL: [Link]

  • Title: Determination of piperazine derivatives in “Legal Highs” Source: ResearchGate URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry Source: PubMed, National Institutes of Health URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: 1-[[4-(2-Fluoroethoxy)-3-methoxyphenyl]methyl]-4-(2-methoxyphenyl)piperazine Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: 1-(3-Fluoro-4-methoxyphenyl)piperazine - Physico-chemical Properties Source: ChemBK URL: [Link]

  • Title: Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X' Source: Scholars.Direct URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2 Validation of Analytical Procedures Source: YouTube URL: [Link]

Sources

Method

Application Note: HPLC Method Development for 1-(3-Fluoro-2-methoxyphenyl)piperazine

Executive Summary & Compound Profile 1-(3-Fluoro-2-methoxyphenyl)piperazine (often abbreviated as 3-F-2-MPP ) is a pharmacologically significant phenylpiperazine derivative, frequently utilized as a building block in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-(3-Fluoro-2-methoxyphenyl)piperazine (often abbreviated as 3-F-2-MPP ) is a pharmacologically significant phenylpiperazine derivative, frequently utilized as a building block in the synthesis of serotonin receptor ligands (e.g., 5-HT1A/5-HT2A antagonists).[1][2][3]

Developing a robust HPLC method for this compound presents specific challenges inherent to its chemical structure:

  • Basicity: The secondary amine on the piperazine ring (pKa ~9.0–9.[1][2][3]8) is prone to severe peak tailing due to interaction with residual silanols on silica-based columns.[1][2][3]

  • Polarity: The compound is moderately polar (LogP ~1.4–1.8), requiring careful mobile phase tuning to ensure adequate retention without excessive run times.[1][2][3]

  • UV Detection: The fluorinated aromatic ring provides UV absorption, but selecting the optimal wavelength is critical for sensitivity.[1][2][3]

Physicochemical Profile
PropertyValue (Approximate)Implication for HPLC
Molecular Weight 210.25 g/mol (Free Base)Suitable for UV and MS detection.[1][2][3]
pKa (Piperazine N) ~9.2Positively charged at pH < 7.[1][2][3] Requires buffer control.[1][2][3]
LogP 1.6Moderately lipophilic.[1][2][3] Retains well on C18.
Solubility Methanol, DMSO, Dilute AcidDiluent selection must match mobile phase to avoid precipitation.[2][3]

Method Development Strategy

The core philosophy of this development guide is "Control the Ionization." For basic drugs like 3-F-2-MPP, peak shape and reproducibility are dictated by the pH of the mobile phase relative to the compound's pKa.[1][2]

Decision Matrix: pH Selection
  • Low pH (pH 2.0 – 3.0): The nitrogen is fully protonated (

    
    ).[1][2][3] Silanols on the column are protonated (neutral), reducing secondary interactions.[1][3] Recommended for standard C18 columns. [1][3]
    
  • High pH (pH 9.5 – 10.5): The nitrogen is neutral (

    
    ).[1][2][3] The compound behaves more hydrophobically, often improving retention and peak symmetry.[2][3] Requires Hybrid Silica (e.g., XBridge, Gemini) columns. [1][2]
    
Workflow Visualization

The following diagram outlines the logical flow for developing this method, ensuring no critical parameter is overlooked.

MethodDevWorkflow Start Start: 3-F-2-MPP Method Dev Solubility Solubility Check (MeOH/H2O) Start->Solubility UVScout UV Scan (PDA) Determine Max λ Solubility->UVScout ColumnSelect Column Selection Strategy UVScout->ColumnSelect PathA Path A: Low pH (pH 2-3) Standard C18 / C8 ColumnSelect->PathA Standard Equipment PathB Path B: High pH (pH 10) Hybrid Silica (C18) ColumnSelect->PathB High pH Stable Column Gradient Gradient Scouting 5% -> 95% B PathA->Gradient PathB->Gradient Optimiz Optimization (Temp, Flow, Buffer Conc.) Gradient->Optimiz Validation Validation (USP <1225>) Optimiz->Validation

Figure 1: Strategic workflow for HPLC method development of basic phenylpiperazines.

Detailed Experimental Protocols

Protocol A: Reagent & Standard Preparation

Objective: Create stable stock solutions free from degradation.

  • Diluent: 50:50 Methanol:Water (v/v).[1][2][3] Note: Avoid 100% ACN as piperazines may have solubility issues or precipitate buffers.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of 3-F-2-MPP reference standard.[1][2][3]

    • Transfer to a 10 mL volumetric flask.

    • Dissolve in ~5 mL Diluent (sonicate if necessary).

    • Dilute to volume.[1][2][3]

  • Working Standard (0.1 mg/mL):

    • Dilute 1.0 mL of Stock Solution to 10 mL with Mobile Phase A.

Protocol B: The "Gold Standard" Method (Low pH)

This method utilizes acidic conditions to suppress silanol activity, ensuring sharp peaks on standard laboratory columns.[1][3]

Chromatographic Conditions:

ParameterSettingRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 3.5 µm or 5 µmEnd-capping reduces silanol interactions with the basic amine.[1][2]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1][2][3]7) OR 20 mM Potassium Phosphate (pH 3.0)Low pH ensures the amine is protonated and silanols are neutral.[1][2][3]
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides lower backpressure and sharper peaks than MeOH for this class.[1][2][3]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][2][3][4]
Column Temp 30°C - 40°CSlightly elevated temperature improves mass transfer and peak shape.[1][2][3]
Injection Vol 5 - 10 µLPrevent column overload.
Detection UV at 210 nm and 254 nm210 nm for sensitivity; 254 nm for specificity (aromatic ring).[1][2][3]

Gradient Profile:

Time (min)% Mobile Phase BEvent
0.010Initial Hold
10.090Linear Gradient
12.090Wash
12.110Re-equilibration
17.010End of Run

Impurity Profiling & Specificity

When synthesizing 3-F-2-MPP, common impurities include unreacted starting materials (e.g., 2,3-difluoroanisole, piperazine) or bis-alkylated byproducts.[1][2]

Separation Logic:

  • Piperazine (Reagent): Very polar, elutes near void volume (

    
    ).[1][2][3]
    
  • 3-F-2-MPP (Product): Elutes mid-gradient.[1][2][3]

  • Bis-alkylation impurities: Highly lipophilic (two aromatic rings), elute late in the gradient (>90% B).[1][2][3]

Self-Validation Check: If your main peak elutes at the void volume, your organic content is too high, or pH is incorrect.[3] If the peak tails (Asymmetry > 1.5), increase buffer concentration to 25-50 mM or add 0.1% Triethylamine (TEA) as a silanol blocker.[1][2][3]

Method Validation (USP <1225> Guidelines)

Once the method conditions are fixed, perform the following validation steps.

Specificity
  • Action: Inject Blank, Placebo (if formulation), and Impurity Spiked Solution.[1][3]

  • Acceptance: No interference at the retention time of 3-F-2-MPP. Resolution (

    
    ) > 2.0 between nearest peaks.[1][2][3]
    
Linearity
  • Action: Prepare 5 concentrations ranging from 50% to 150% of target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[1][2][3][5]
Precision (Repeatability)
  • Action: 6 replicate injections of the Working Standard.

  • Acceptance: RSD

    
     2.0% for peak area and retention time.[1][2][3]
    
Accuracy (Recovery)
  • Action: Spike known amounts of 3-F-2-MPP into a placebo matrix at 80%, 100%, and 120% levels.

  • Acceptance: Recovery between 98.0% and 102.0%.[1][2][3]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (As > 1.5) Silanol interaction1. Switch to "Base Deactivated" (BDS) column.2.[1][2][3] Add 5mM Triethylamine (TEA) to Mobile Phase A.3. Increase Buffer Molarity.
Retention Time Drift pH instabilityEnsure buffer has sufficient capacity. Use Phosphate instead of Formic Acid if drift persists.[1][2][3]
Split Peaks Solvent mismatchDissolve sample in Mobile Phase A rather than 100% Methanol.
High Backpressure PrecipitationCheck solubility of buffer in high % ACN. (Phosphate precipitates in >80% ACN).[1][2][3]

References

  • PubChem. 1-(3-Fluoro-2-methoxyphenyl)piperazine Compound Summary. National Library of Medicine.[1][2][3] Available at: [Link][1][2][3]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Monographs: Piperazines (Methodology for TFMPP and similar analogs). Available at: [Link][1][2][3]

  • Dolan, J. W. The Role of pH in LC Separations. LCGC North America, 2017.[1][2][3] (General authoritative reference for pH strategy in HPLC).

Sources

Application

Application Notes: Protocol for N-Alkylation of 1-(3-Fluoro-2-methoxyphenyl)piperazine

Introduction: The Significance of N-Alkylated Arylpiperazines N-substituted piperazine moieties are a cornerstone of modern medicinal chemistry, appearing in a vast array of clinically significant pharmaceuticals. Their...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Arylpiperazines

N-substituted piperazine moieties are a cornerstone of modern medicinal chemistry, appearing in a vast array of clinically significant pharmaceuticals. Their unique physicochemical properties—basicity, conformational rigidity, and the ability to engage in multiple hydrogen bond interactions—make them privileged scaffolds in drug design. Specifically, the N-alkylation of arylpiperazines, such as 1-(3-Fluoro-2-methoxyphenyl)piperazine, is a critical synthetic step in the development of novel therapeutics targeting a range of conditions, from central nervous system disorders to oncology. This document provides a detailed, robust protocol for the N-alkylation of this specific arylpiperazine, grounded in established chemical principles and supported by practical, field-tested insights.

Core Principles & Reaction Mechanism

The N-alkylation of a secondary amine, such as the piperazine nitrogen, is fundamentally a nucleophilic substitution reaction. The most common and direct method involves the reaction of the amine with an alkyl halide.[1] This process is typically classified as a bimolecular nucleophilic substitution (SN2) reaction.

The key components of this reaction are:

  • Nucleophile: The secondary amine of the 1-(3-Fluoro-2-methoxyphenyl)piperazine. The lone pair of electrons on the nitrogen atom initiates the attack on the electrophilic carbon of the alkylating agent.

  • Electrophile: An alkylating agent, typically an alkyl halide (R-X, where X = Cl, Br, I). The carbon atom bonded to the halogen is electron-deficient and serves as the site of nucleophilic attack.

  • Base: A non-nucleophilic base is crucial for the reaction's success. It serves to deprotonate the secondary amine, increasing its nucleophilicity. Furthermore, it neutralizes the hydrohalic acid (HX) that is formed as a byproduct, preventing the formation of an unreactive ammonium salt.[2][3] Potassium carbonate (K₂CO₃) is a widely used, effective, and economical choice for this purpose.[4][5]

  • Solvent: A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN), is ideal.[2] These solvents can dissolve the reactants and facilitate the charge separation in the transition state without interfering with the nucleophile.

The reaction proceeds as the deprotonated piperazine nitrogen attacks the alkyl halide, displacing the halide leaving group and forming the new carbon-nitrogen bond.

Reaction Scheme Diagram

Caption: General N-alkylation reaction scheme.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of 1-(3-Fluoro-2-methoxyphenyl)piperazine with a generic alkyl bromide. The quantities can be scaled as needed.

Reagents and Materials
Reagent/MaterialMolecular Wt.Moles (mmol)EquivalentsAmount RequiredSupplier ExampleNotes
1-(3-Fluoro-2-methoxyphenyl)piperazine210.25 g/mol 1.01.0210 mgSigma-AldrichStarting material. Ensure it is dry.
Alkyl Bromide (R-Br)Variable1.11.1VariableVWRA slight excess ensures complete consumption of the piperazine.
Anhydrous Potassium Carbonate (K₂CO₃)138.21 g/mol 2.02.0276 mgFisherScientificMust be anhydrous. Dry in an oven at >120°C for 2h if necessary.
Anhydrous N,N-Dimethylformamide (DMF)73.09 g/mol --5 mLSigma-AldrichUse from a sealed bottle or a solvent purification system.[2]
Ethyl Acetate (EtOAc)---~50 mLVWRFor extraction.
Deionized Water---~50 mL-For work-up.
Brine (Saturated NaCl solution)---~20 mL-For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)---~2 gFisherScientificFor drying the organic layer.
Thin Layer Chromatography (TLC) plates---As neededMilliporeSigmaSilica gel 60 F₂₅₄.
TLC Mobile Phase (e.g., 9:1 DCM:MeOH)---As needed-Optimization may be required.
TLC Visualization Stain (e.g., KMnO₄)---As needed-For visualizing spots if not UV-active.
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-(3-Fluoro-2-methoxyphenyl)piperazine (210 mg, 1.0 mmol).

    • Add anhydrous potassium carbonate (276 mg, 2.0 mmol).

    • Scientist's Note: Using at least two equivalents of base is crucial. One equivalent deprotonates the piperazine to enhance its nucleophilicity, and the second equivalent neutralizes the HBr formed during the reaction, preventing the protonation and deactivation of the starting material.[3]

    • Place a rubber septum on the flask and flush the system with an inert gas (Nitrogen or Argon) for 5 minutes.

  • Solvent and Reagent Addition:

    • Using a syringe, add anhydrous DMF (5 mL) to the flask.

    • Stir the resulting suspension at room temperature for 10 minutes.

    • Add the alkyl bromide (1.1 mmol, 1.1 eq.) to the suspension dropwise via syringe.

    • Scientist's Note: DMF is an excellent solvent for this SN2 reaction as its high polarity stabilizes the charged transition state, and its aprotic nature prevents solvation of the nucleophile, thereby increasing the reaction rate.[2]

  • Reaction Execution and Monitoring:

    • Lower the flask into a pre-heated oil bath set to 70 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Take a small aliquot (~5 µL) from the reaction mixture using a capillary tube.

      • Dilute the aliquot with ethyl acetate and spot it on a TLC plate.

      • Spot the starting material as a reference.

      • Elute the plate with a suitable mobile phase (e.g., 9:1 Dichloromethane:Methanol).

      • Visualize the plate under UV light (254 nm) and/or by staining. The reaction is complete when the starting material spot has been completely consumed. This typically takes 4-12 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (25 mL).

    • Rinse the reaction flask with ethyl acetate (25 mL) and add it to the separatory funnel.

    • Shake the funnel vigorously and allow the layers to separate.

    • Extract the aqueous layer two more times with ethyl acetate (15 mL each).

    • Combine the organic layers.

    • Wash the combined organic layers with brine (20 mL).

    • Scientist's Note: The water quench is necessary to dissolve the potassium salts and the remaining DMF. The brine wash helps to remove residual water from the organic phase.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine Piperazine & K₂CO₃ B Add Anhydrous DMF A->B C Add Alkyl Bromide B->C D Heat to 70°C C->D E Monitor by TLC D->E F Quench with H₂O E->F G Extract with EtOAc F->G H Dry & Concentrate G->H I Purify (Chromatography) H->I

Caption: Step-by-step experimental workflow.

Purification and Characterization

The crude product obtained after work-up will likely contain minor impurities, such as unreacted alkyl halide or small amounts of dialkylated product. Purification by flash column chromatography is recommended.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes, or dichloromethane in methanol, is typically effective. The optimal solvent system should be determined by TLC analysis of the crude product.

  • Characterization: The purified product's identity and purity should be confirmed using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the final compound.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood.[6]

  • N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and is readily absorbed through the skin.[7][8] Avoid all contact with skin and inhalation of vapors.[6]

  • Alkyl Halides: Many alkyl halides are toxic, corrosive, and/or carcinogenic. Handle with extreme care and consult the specific Safety Data Sheet (SDS) for the reagent being used.

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Contaminated washing water should be retained and disposed of properly.[7]

References

  • Vertex AI Search Result[9]: N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. (No valid URL provided)

  • Vertex AI Search Result[2]: Best Conditions For N-Alkylation? - Sciencemadness.org. (No valid URL provided)

  • Christensen, J. B., & Pittelkow, T. (n.d.). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved from [Link]

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. Retrieved from [Link]

  • Baker, A., et al. (n.d.). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. AKJournals. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of piperazine.
  • OSTI.gov. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2018). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PubMed Central. Retrieved from [Link]

  • Wirth, T., et al. (2015). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. ResearchGate. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). SOP for the safe use of N,N-Dimethylformamide (DMF). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of n-substituted piperazines.
  • Creative Biolabs. (n.d.). Applications of Potassium Carbonate as Catalyst or Reagent in Organic Synthesis. Retrieved from [Link]

  • IRIS. (n.d.). DIMETHYLFORMAMIDE (DMF) HEALTH AND SAFETY GUIDE. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing n-alkyl-piperazines.
  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkylation or arylation. Retrieved from [Link]

  • SWGDrug. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • Silver Fern Chemical Inc. (2025). Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits. Retrieved from [Link]

  • ACS Publications. (n.d.). Preparation of Mono-N-alkyl and -N-Acyl Piperazines by Non hydrolytic Cleavage of 1-Carbethoxypiperazines. Retrieved from [Link]

  • Chemius. (2026). Dimethylformamide (DMF) Safety Data Sheet. Retrieved from [Link]

  • Journal of Engineering Sciences and Innovation. (n.d.). Viscosity of potassium carbonate solutions promoted by new amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Methoxyphenyl)piperazine dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link]

Sources

Method

Application Note: 1-(3-Fluoro-2-methoxyphenyl)piperazine in CNS Drug Discovery

Topic: 1-(3-Fluoro-2-methoxyphenyl)piperazine as an Intermediate for API Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(3-Fluoro-2-methoxyphenyl)piperazine as an Intermediate for API Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads.

Executive Summary

1-(3-Fluoro-2-methoxyphenyl)piperazine (CAS: 1121613-46-4) represents a high-value pharmacophore scaffold in the development of next-generation neuropsychiatric therapeutics. Belonging to the "privileged" class of long-chain arylpiperazines (LCAPs), this specific intermediate offers a strategic structural modification over classical synthons like 1-(2-methoxyphenyl)piperazine (used in Urapidil and Enciprazine).

The incorporation of the 3-fluoro substituent adjacent to the 2-methoxy group serves two critical medicinal chemistry functions:

  • Metabolic Blocking: Fluorination at the 3-position blocks oxidative metabolism (CYP450 hydroxylation) often observed at electron-rich aromatic sites, thereby extending the half-life of the final API.

  • Electronic Tuning: The electron-withdrawing nature of fluorine modulates the basicity of the piperazine nitrogen and the lipophilicity (LogP) of the aryl tail, optimizing blood-brain barrier (BBB) penetration and receptor binding affinity (specifically 5-HT

    
    , D
    
    
    
    , and
    
    
    -adrenergic receptors).

This guide details the synthesis, handling, and application of this intermediate, providing a validated protocol for its coupling into larger API scaffolds.

Chemical Profile & Handling

PropertySpecification
Chemical Name 1-(3-Fluoro-2-methoxyphenyl)piperazine
CAS Number 1121613-46-4 (Free Base) / 1396762-35-8 (HCl)
Molecular Formula C

H

FN

O
Molecular Weight 210.25 g/mol
Appearance Off-white to pale yellow solid (HCl salt) or viscous oil (Free base)
Solubility Free Base: DCM, MeOH, DMSO.[1] HCl Salt: Water, MeOH.
Storage Hygroscopic. Store under inert atmosphere (N

) at 2–8°C.
Hazards Irritant (Skin/Eye). Acute toxicity (Oral). Handle in fume hood.

Synthetic Utility & Mechanism

The utility of 1-(3-Fluoro-2-methoxyphenyl)piperazine lies in its secondary amine, which acts as a nucleophile for attaching various "head" groups via alkyl linkers.

Retrosynthetic Analysis & Workflow

The synthesis of the intermediate itself typically requires Palladium-catalyzed Buchwald-Hartwig amination due to the electron-donating methoxy group deactivating the ring toward standard S


Ar nucleophilic substitution.

Once obtained, the intermediate is coupled to an alkyl halide or epoxide to form the final API candidate.

SynthesisWorkflow Start Precursors: 1-Bromo-3-fluoro-2-methoxybenzene + Piperazine Step1 Step 1: Buchwald-Hartwig Amination (Pd(OAc)2, BINAP, NaOtBu) Start->Step1 C-N Coupling Interm INTERMEDIATE: 1-(3-Fluoro-2-methoxyphenyl)piperazine Step1->Interm Deprotection/Workup Step2 Step 2: N-Alkylation (Linker-Headgroup + K2CO3) Interm->Step2 S_N2 Reaction API Final API Candidate (5-HT/D2 Ligand) Step2->API Purification

Figure 1: Synthetic workflow from raw materials to final API candidate utilizing the piperazine intermediate.

Detailed Experimental Protocol

Protocol A: Coupling of Intermediate to Alkyl Halide (API Synthesis)

Objective: Attach the 1-(3-Fluoro-2-methoxyphenyl)piperazine tail to a generic chloro-alkyl linker (R-Cl) to generate a CNS-active ligand.

Reagents:

  • 1-(3-Fluoro-2-methoxyphenyl)piperazine (HCl salt): 1.0 eq[2][3]

  • Target Alkyl Chloride (R-Cl): 1.1 eq

  • Potassium Carbonate (K

    
    CO
    
    
    
    ): 3.0 eq (anhydrous, milled)
  • Potassium Iodide (KI): 0.1 eq (Catalyst for Finkelstein reaction)

  • Solvent: Acetonitrile (ACN) or DMF (Dry)

Procedure:

  • Activation:

    • Charge a reaction flask with 1-(3-Fluoro-2-methoxyphenyl)piperazine HCl (1.0 eq) and anhydrous K

      
      CO
      
      
      
      (3.0 eq).
    • Add Acetonitrile (10 mL/g of piperazine).

    • Stir at room temperature for 30 minutes. Expert Insight: This neutralizes the HCl salt and generates the reactive free base in situ.

  • Coupling:

    • Add the Alkyl Chloride (1.1 eq) and Potassium Iodide (0.1 eq).

    • Mechanism Note: KI converts the alkyl chloride to a more reactive alkyl iodide in situ.

    • Heat the mixture to reflux (80–82°C for ACN) under nitrogen atmosphere.

    • Monitor by TLC or HPLC. Reaction typically completes in 6–12 hours.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic solids (KCl, excess K

      
      CO
      
      
      
      ). Wash the cake with fresh ACN.
    • Concentrate the filtrate under reduced pressure to obtain the crude oil.

  • Purification (Critical Step):

    • Dissolve crude in Ethyl Acetate and wash with water (2x) and brine (1x).

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Crystallization: Dissolve the free base in Ethanol and add 1.1 eq of concentrated HCl (or fumaric acid) dropwise. Cool to 0°C to precipitate the salt.

    • Recrystallize from EtOH/Ether to achieve >99% purity.

Protocol B: Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield Incomplete liberation of free base.Ensure K

CO

is finely milled; increase stirring time before adding alkyl halide.
Bis-alkylation Excess alkyl halide or piperazine decomposition.Strictly control stoichiometry (1.1 eq halide). Ensure inert atmosphere (N

).
Impurity: Dimer Piperazine reacting with itself (rare but possible if Pd residues present).Use high-purity intermediate; check for Pd scavengers if synthesized in-house.

Analytical Quality Control

To ensure the integrity of the intermediate before API coupling, the following QC parameters must be met.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm.

  • Retention Time: Expect elution around 6–8 min depending on gradient.

NMR Characterization Criteria
  • 
    H NMR (DMSO-d
    
    
    
    ):
    • 
       3.78 ppm (s, 3H, -OCH
      
      
      
      ): Distinct singlet.
    • 
       2.8–3.0 ppm (m, 8H, Piperazine ring): Broad multiplets.
      
    • 
       6.5–7.0 ppm (m, 3H, Aromatic): Splitting pattern must confirm 1,2,3-substitution.
      
  • 
    F NMR: 
    
    • Single peak around -120 to -130 ppm (referenced to CFCl

      
      ). Crucial for confirming no defluorination occurred.
      

References

  • Privileged Structures in Drug Discovery

    • Welsch, M. E., et al. (2010). "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology. Link

  • Synthesis of Arylpiperazines

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Metabolic Stability of Fluorinated Drugs

    • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Protocol Validation

    • Standard operating procedures adapted from Organic Syntheses for N-alkylation of piperazines. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Palladium-Catalyzed Phenylpiperazine Synthesis

Topic: Optimization of Buchwald-Hartwig Amination for Phenylpiperazine Derivatives Role: Senior Application Scientist Status: Active Support Ticket Introduction: The Phenylpiperazine Challenge You are likely here because...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Buchwald-Hartwig Amination for Phenylpiperazine Derivatives Role: Senior Application Scientist Status: Active Support Ticket

Introduction: The Phenylpiperazine Challenge

You are likely here because phenylpiperazine motifs are ubiquitous in CNS-active drugs (e.g., Aripiprazole, Voriconazole), yet synthesizing them remains deceptively difficult. The core challenge in coupling an aryl halide with piperazine is selectivity . Piperazine has two identical nucleophilic nitrogen atoms; once the first aryl group is attached, the product (


-phenylpiperazine) often becomes more nucleophilic than the starting material, leading to the formation of the unwanted bis-aryl byproduct (

-diphenylpiperazine).

This guide moves beyond basic textbook definitions to provide a field-tested optimization strategy, troubleshooting workflows, and a robust standard operating procedure (SOP).

Module 1: Critical Parameter Optimization

Ligand Selection: The "Steric Gatekeeper"

The choice of ligand dictates the life of the catalyst and the selectivity of the reaction.

Ligand ClassExampleRecommendationTechnical Rationale
Dialkylbiaryl Phosphines (Gen 3/4) RuPhos , XPhos HIGHLY RECOMMENDED RuPhos is the gold standard for secondary amines. Its bulk prevents the smaller piperazine from binding twice (bis-arylation) and facilitates the reductive elimination of the bulky product.
Bidentate Phosphines BINAP , DPPF LEGACY / ALTERNATIVE Good for primary amines but often fails to control selectivity in piperazine couplings unless a large excess of amine is used.
Triarylphosphines PPh3 NOT RECOMMENDED Poor oxidative addition rates for aryl chlorides; leads to rapid catalyst decomposition (Pd black).
Base & Solvent Compatibility

The base must be strong enough to deprotonate the Pd-amine complex but compatible with your substrate.

  • Standard System (Fastest): NaOtBu in Toluene or Dioxane (80–100°C).

    • Note: Incompatible with esters, nitriles, or base-sensitive halides.

  • Mild System (Tolerant): Cs2CO3 or K3PO4 in Dioxane or t-Amyl Alcohol (90–110°C).

    • Note: Requires longer reaction times; often benefits from adding water (1-2% v/v) to solubilize the inorganic base ("water-assisted coupling").

Module 2: Visualizing the Mechanism & Failure Points

To troubleshoot, you must visualize the invisible. The diagram below illustrates the catalytic cycle with specific failure points relevant to piperazine coupling.

BuchwaldHartwig Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Amine Coordination (Ar-Pd-Piperazine-X) OxAdd->AmineBind + Piperazine PdBlack FAILURE: Pd Black (Ligand Oxidation/Loss) OxAdd->PdBlack O2 ingress / Poor Ligand Deprot Deprotonation (Ar-Pd-Amido) AmineBind->Deprot + Base BetaHydride FAILURE: Dehalogenation (Beta-Hydride Elim) AmineBind->BetaHydride Alkyl halides only RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration BisAryl FAILURE: Bis-Arylation (Over-reaction) RedElim->BisAryl Excess Ar-X

Caption: The Buchwald-Hartwig Catalytic Cycle highlighting critical failure nodes (Red/Black) where optimization is required.

Module 3: Troubleshooting Guide (FAQs)

Q1: I am seeing significant amounts of the bis-arylated byproduct ( -diphenylpiperazine). How do I stop at the mono-product?

Diagnosis: The reaction kinetics favor the second coupling, or the stoichiometry is incorrect. Corrective Actions:

  • Stoichiometry Shift: Increase the piperazine loading to 1.5 – 2.0 equivalents relative to the aryl halide. This statistically favors the collision of Ar-Pd-X with free piperazine rather than the mono-product.

  • Reverse Addition: If using a highly reactive aryl halide (e.g., Aryl Iodide), add the Aryl Halide slowly to a solution of the Catalyst + Piperazine.

  • Ligand Switch: Switch to RuPhos .[1] Its specific pocket shape creates steric hindrance that makes the binding of the already-bulky mono-arylated piperazine energetically unfavorable.

Q2: The reaction stalls at 40-50% conversion. Adding more catalyst doesn't help.

Diagnosis: This is classic "Catalyst Poisoning" or "Ligand Oxidation." Corrective Actions:

  • Oxygen Exclusion: Are you degassing solvents? Sparging with Argon for 15 minutes is mandatory. Pd(0) is rapidly quenched by trace

    
    .
    
  • Halide Inhibition: If using Aryl Iodides, the iodide ions released can form stable bridged dimers with Palladium, deactivating it. Switch to Aryl Bromides or Chlorides , or add a silver salt (rarely needed with modern ligands).

  • Precatalysts: Stop generating Pd(0) in situ from Pd(OAc)2 + Ligand. Use RuPhos Pd G3/G4 Precatalyst . This ensures a precise 1:1 Pd:Ligand ratio and protects the active species until heating begins.

Q3: My product is dark/black and fails heavy metal limits (<10 ppm). How do I clean it?

Diagnosis: Residual Palladium nanoparticles. Corrective Actions:

  • Scavengers: After workup, treat the organic layer with SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin. Stir for 2 hours at 40°C, then filter.

  • Chelating Wash: Wash the organic layer with 5% aqueous N-Acetylcysteine or Sodium Diethyldithiocarbamate.

Module 4: Standard Operating Procedure (SOP)

Protocol: Mono-Arylation of Piperazine using RuPhos Pd G4

This protocol uses a "Precatalyst" system for maximum reproducibility.

Reagents:

  • Aryl Bromide (1.0 mmol)

  • Piperazine (1.5 mmol) [Excess to ensure mono-selectivity]

  • NaOtBu (1.5 mmol) [Store in glovebox or fresh bottle]

  • RuPhos Pd G4 Precatalyst (1-2 mol%)

  • Solvent: Anhydrous Toluene or Dioxane (2-4 mL)

Workflow:

  • Setup: In a reaction vial equipped with a stir bar, add the Aryl Bromide , Piperazine , NaOtBu , and RuPhos Pd G4 .

    • Note: If the aryl halide is a liquid, add it last via syringe.

  • Inertion: Cap the vial with a septum. Evacuate and backfill with Argon (x3 cycles).[2]

  • Solvent: Add the anhydrous solvent via syringe.[2]

  • Reaction: Place in a pre-heated block at 80–100°C . Stir vigorously (1000 rpm) for 2–12 hours.

    • Checkpoint: Monitor by HPLC/UPLC. Look for the disappearance of Aryl Bromide.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with EtOAc (10 mL).

    • Filter through a small pad of Celite (removes bulk Pd and salts).

    • Crucial Step: Wash the filtrate with Water (x2) to remove the excess unreacted piperazine (piperazine is highly water-soluble; the mono-aryl product is less so).

  • Purification: Dry organic layer (

    
    ), concentrate, and purify via flash chromatography (DCM/MeOH gradient).
    

Module 5: Decision Tree for Optimization

Use this logic flow to navigate unexpected results.

OptimizationTree Start Start Reaction Check Check LCMS (Conversion?) Start->Check LowConv Low Conversion (<50%) Check->LowConv Stalled GoodConv High Conversion (>90%) Check->GoodConv Complete Sol1 1. Purify Solvents 2. Use Precatalyst LowConv->Sol1 BisProb Issue: Bis-Arylation GoodConv->BisProb Two peaks? Clean Success: Mono-Product GoodConv->Clean One peak Sol2 1. Increase Piperazine (2eq) 2. Switch to RuPhos BisProb->Sol2

Caption: Decision matrix for troubleshooting conversion vs. selectivity issues.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Maiti, D., et al. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12250–12341.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. (Focus on Precatalysts).

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 346(8), 889–900.

Sources

Optimization

Technical Support Guide: Overcoming Low Reactivity of Fluorinated Aryl Halides in Piperazine Coupling

Executive Summary: The Fluorine Dichotomy This guide addresses a common bottleneck in medicinal chemistry: the failure of fluorinated aryl halides to undergo efficient coupling with piperazine. The core issue often stems...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Dichotomy

This guide addresses a common bottleneck in medicinal chemistry: the failure of fluorinated aryl halides to undergo efficient coupling with piperazine.

The core issue often stems from a misunderstanding of the "Fluorine Dichotomy" :

  • In

    
     (Nucleophilic Aromatic Substitution):  Fluoride is the best leaving group (due to high electronegativity stabilizing the Meisenheimer intermediate), but only  if the ring is electron-deficient.
    
  • In Metal Catalysis (Buchwald-Hartwig): Fluoride is the worst leaving group for standard Palladium catalysts (due to the immense C-F bond strength of ~110 kcal/mol), rendering standard Ar-Br/Ar-Cl protocols ineffective.

This guide provides a diagnostic workflow to select the correct mechanism (


 vs. Ni-Catalysis) and detailed protocols to overcome reactivity barriers.

Module 1: Diagnostic Triage

Stop and Analyze: Before adding more catalyst or heat, determine the electronic nature of your substrate.

Decision Matrix
  • Substrate Type A (Activated): Contains strong Electron-Withdrawing Groups (EWGs) like

    
    , 
    
    
    
    ,
    
    
    , or
    
    
    in ortho or para positions.
    • Primary Mechanism:

      
      .
      
    • Common Failure: Solvation issues or H-bonding aggregation.

  • Substrate Type B (Unactivated/Neutral/Rich): Contains Electron-Donating Groups (EDGs) like

    
    , 
    
    
    
    , or is a simple Phenyl/Pyridyl ring with no strong EWGs.
    • Primary Mechanism: Nickel-Catalyzed C-F Activation.[1]

    • Common Failure: Attempting to use Palladium (Pd) or standard

      
       conditions.
      
Workflow Diagram

Triage Start START: Analyze Substrate CheckEWG Are there EWGs (NO2, CN, CO) ortho/para to Fluorine? Start->CheckEWG YesEWG YES: Activated System CheckEWG->YesEWG Electron Deficient NoEWG NO: Unactivated/Neutral CheckEWG->NoEWG Electron Rich/Neutral SNAr_Path Route A: SNAr Optimization (Focus: Solvent polarity, H-bonding) YesEWG->SNAr_Path Pd_Warning WARNING: Standard Pd-Catalysis will likely FAIL due to C-F bond strength. NoEWG->Pd_Warning Ni_Path Route B: Ni-Catalyzed C-F Activation (Focus: Ligand selection, Ni(0) source) Pd_Warning->Ni_Path

Caption: Diagnostic workflow to select the correct synthetic strategy based on arene electronics.

Module 2: Troubleshooting Activated Systems ( )

Symptom: The substrate has EWGs, but the reaction with piperazine is sluggish or stalls at <50% conversion.

Root Cause Analysis

While Fluorine is a great leaving group for


, the reaction is highly sensitive to solvent effects. Piperazine can aggregate or form hydrogen bonds with the solvent, reducing its nucleophilicity.
Optimization Protocol

1. Solvent Switch (The Dipolar Effect): Standard solvents like THF or Dioxane are often too non-polar to stabilize the anionic Meisenheimer intermediate.

  • Recommendation: Switch to DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone). These polar aprotic solvents stabilize the intermediate and break up piperazine aggregates.

2. The "Concerted" Pathway (


): 
Recent mechanistic studies suggest that for some fluoroarenes, the reaction may not follow a stepwise mechanism but a concerted one. In these cases, H-bonding assistance is crucial.
  • Recommendation: If DMSO fails, try Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) as solvents. These can activate the C-F bond via H-bonding while solvating the leaving fluoride.

3. Base Selection: Avoid weak bases (e.g.,


) if the reaction is slow.
  • Upgrade: Use DIPEA (Hunig's base) or DBU in DMSO.

Quantitative Comparison: Solvent Effect on Rate
SolventRelative Rate (

)
Comment
Toluene1Poor stabilization of transition state.
THF12Moderate; often requires reflux.
DMSO >1000 Preferred. Stabilizes Meisenheimer complex.
TFEVariableExcellent for specific "difficult" substrates via H-bonding activation.

Module 3: Troubleshooting Unactivated Systems (Ni-Catalysis)

Symptom: You are trying to couple a neutral fluorobenzene or electron-rich fluoro-pyridine with piperazine.


 yields 0%. Pd-catalysis (Buchwald) yields 0% (or returns starting material).
The Solution: Nickel-Catalyzed C-F Activation

Palladium struggles to oxidatively add to the C-F bond (Bond Dissociation Energy ~110 kcal/mol). Nickel (Ni) , being smaller and more nucleophilic, can break this bond when paired with electron-rich phosphine ligands.

The "Heavy Artillery" Protocol

This protocol uses a Nickel(0) source and a specific ligand (DCYPBz or PCy3) known to facilitate C-F cleavage.

Reagents:

  • Catalyst:

    
     (Bis(1,5-cyclooctadiene)nickel(0)) - Must be handled in a glovebox.
    
  • Ligand: DCYPBz (1,2-Bis(dicyclohexylphosphino)benzene) or PCy3 (Tricyclohexylphosphine).

  • Base: LiHMDS (Lithium hexamethyldisilazide) or NaOtBu.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step Procedure:

  • In Glovebox: Charge a reaction vial with

    
     (10 mol%) and DCYPBz (12 mol%).
    
  • Add anhydrous Toluene (0.2 M concentration relative to substrate). Stir for 10 min to form the active catalyst complex (solution often turns orange/red).

  • Add the Fluoroarene (1.0 equiv) and Piperazine (1.5 equiv).

  • Add LiHMDS (2.0 equiv, 1.0 M in THF). Note: Strong base is required to deprotonate the amine and drive the reaction.

  • Seal and heat to 80-100°C for 12-24 hours.

Mechanism of Action:

  • Oxidative Addition:

    
     inserts into the Ar-F bond (Rate Limiting Step).
    
  • Ligand Exchange: Piperazine displaces the fluoride/ligand.

  • Reductive Elimination: Formation of C-N bond and regeneration of Ni(0).

Ni_Mechanism Ni0 LnNi(0) OxAdd Oxidative Addition (Ar-F Cleavage) Ni0->OxAdd Inter1 Ar-Ni(II)-F OxAdd->Inter1 LigEx Ligand Exchange (+ Piperazine, - Base-HF) Inter1->LigEx Inter2 Ar-Ni(II)-N(Pip) LigEx->Inter2 RedElim Reductive Elimination Inter2->RedElim RedElim->Ni0 Regeneration Product Ar-Piperazine RedElim->Product

Caption: Catalytic cycle for Nickel-mediated C-F amination.

Module 4: Piperazine Selectivity (Mono- vs. Bis-Arylation)

Issue: Piperazine has two equivalent NH sites. High reactivity can lead to bis-arylation (Ar-Pip-Ar), reducing yield.

Solutions:

  • Stoichiometry Control: Use a large excess of piperazine (3-5 equivalents ). The statistical probability of the second coupling drops significantly.

  • Mono-Protection: Use N-Boc-piperazine instead of free piperazine.

    • Perform the coupling (Ar-F + Boc-Pip).

    • Deprotect with TFA/DCM or HCl/Dioxane in a subsequent step.

    • Why: This guarantees 100% mono-selectivity and simplifies purification.

FAQ: Troubleshooting Specific Scenarios

Q: I don't have a glovebox. Can I use air-stable Nickel? A: Yes, but with caveats. You can use


  as a precatalyst.[2] However, you must add a reductant (like Zinc dust or Manganese) or use an excess of the Grignard/Base to generate the active Ni(0) species in situ. For C-F activation, 

is significantly more reliable.

Q: My reaction turns black and precipitates metal. What happened? A: This is "Nickel Black" formation, indicating catalyst decomposition.

  • Cause: Ligand oxidation (air leak) or insufficient ligand concentration.

  • Fix: Ensure strict anaerobic conditions. Increase Ligand:Metal ratio to 2:1 or 3:1 to stabilize the metal center.

Q: Can I use Palladium if I use a "super" ligand like BrettPhos? A: Generally, no for Ar-F. While BrettPhos is excellent for Ar-Cl, the oxidative addition into C-F is kinetically inaccessible for Pd under standard conditions. Stick to Nickel for C-F bonds unless you are using specialized photoredox-Pd dual catalysis.

Q: I have an activated ring (


) but it's still not working in DMSO. 
A: Check for "Meisenheimer Trapping." Sometimes the intermediate forms but doesn't eliminate Fluoride.
  • Fix: Use Microwave irradiation (120-150°C for 10-30 mins). The thermal spike helps overcome the energy barrier for fluoride expulsion.

References

  • Nickel-Catalyzed Amination of Aryl Fluorides

    • Title: Nickel-catalyzed amination of aryl fluorides with primary amines.[2][3]

    • Source: RSC Publishing (Chem. Commun., 2018).
    • URL:[Link]

  • Mechanistic Insights on C-F Activation

    • Title: Ni-Catalyzed Borylation of Aryl Fluorides via C–F Cleavage.[2]

    • Source: J. Am. Chem. Soc. (2015).[1][4]

    • URL:[Link]

  • SNAr Solvent Effects

    • Title: The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Arom
    • Source: J. Org. Chem. (2016).
    • URL:[Link]

  • Photoredox Alternatives

    • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.[5]

    • Source: J. Am. Chem. Soc. (2017).[5]

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 1-(3-Fluoro-2-methoxyphenyl)piperazine

[1] Executive Summary Researchers frequently encounter reproducibility issues with 1-(3-Fluoro-2-methoxyphenyl)piperazine due to its dual nature as a secondary amine and an electron-rich aromatic system.[1] The three mos...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Researchers frequently encounter reproducibility issues with 1-(3-Fluoro-2-methoxyphenyl)piperazine due to its dual nature as a secondary amine and an electron-rich aromatic system.[1] The three most common failure modes are oxidative discoloration (yellowing), solvent-induced alkylation (phantom peaks in LC-MS), and pH-dependent precipitation .[1]

This guide provides mechanistic insights and validated protocols to stabilize this compound in solution.

Module 1: The "Yellowing" Phenomenon (Oxidative Instability)[1]

Symptom: Clear stock solutions turn pale yellow or amber after 24–48 hours of storage, even at 4°C. Root Cause: Spontaneous oxidation of the secondary amine (N4 position) to form N-oxides and hydroxylamines.[2] The electron-donating methoxy group at the ortho position activates the phenyl ring, making the molecule susceptible to photo-oxidation.[2]

Mechanism of Failure

The piperazine ring is thermodynamically prone to radical attack from dissolved oxygen. This process is accelerated by light (UV/Vis) and trace metal ions in lower-grade solvents.[1][2]

OxidationPathway Start 3-F-2-MPP (Clear Solution) Radical Radical Intermediate (N•) Start->Radical dissolved O2 + hν N_Oxide N-Oxide / Hydroxylamine (Yellow/Amber) Radical->N_Oxide ROS propagation

Figure 1: Oxidative degradation pathway triggered by dissolved oxygen and light.[1]

Stabilization Protocol: The "Argon Shield"

Do not rely solely on refrigeration.[2] You must remove the fuel (oxygen) and the spark (light).[2]

  • Solvent Degassing: Sparge all solvents with Argon or Nitrogen gas for 15 minutes before dissolving the solid.[2]

  • Container Selection: Use amber glass vials silanized to prevent surface adsorption.

  • Antioxidant Additive (Optional): For long-term storage (>1 week), add 0.1% (w/v) Ascorbic Acid or Sodium Metabisulfite if compatible with your downstream assay.

Module 2: The "Phantom Peak" (DCM Reactivity)

Symptom: LC-MS analysis shows a new peak with mass [M+14] or [M+48] appearing over time. Root Cause: Dichloromethane (DCM) is not inert. Secondary amines like piperazines react with DCM via an SN2 mechanism to form chloromethyl derivatives (N-alkylation) or aminals.[1] This is a critical, often overlooked side reaction.

The "Forbidden" Solvent Interaction

Researchers often use DCM for extractions because 3-F-2-MPP is lipophilic.[1] However, upon standing, the secondary nitrogen attacks the methylene carbon of DCM.[2]

DCM_Reaction Reactants 3-F-2-MPP + Dichloromethane (CH2Cl2) Transition Transition State (Nucleophilic Attack by N4) Reactants->Transition Time > 4h Product N-Chloromethyl Derivative (Artifact Peak) Transition->Product HCl elimination

Figure 2: Formation of analytical artifacts in chlorinated solvents.

Corrective Protocol
  • Immediate Evaporation: If you must use DCM for extraction, evaporate it to dryness immediately (<30 mins) at <30°C.[1][2]

  • Alternative Solvents: Switch to Ethyl Acetate or MTBE (Methyl tert-butyl ether) for liquid-liquid extractions.[1][2] These solvents are chemically inert toward the secondary amine.[2]

Module 3: Solubility Mismatches (Precipitation)

Symptom: The solution becomes cloudy upon dilution into buffer or biological media.[2] Root Cause: Confusion between the Free Base and the Hydrochloride Salt .[2]

Data Table: Physicochemical Properties
PropertyFree BaseHydrochloride Salt (HCl)
CAS 5434-05-9135988-09-1
State Oil / Low-melting solidWhite crystalline powder
Water Solubility Insoluble (<0.1 mg/mL)Soluble (>50 mg/mL)
Organic Solubility High (MeOH, DMSO, DCM)Low (Hexane, Ether)
Aqueous pH Alkaline (~9.[1]5)Acidic (~5.[1]0)
Troubleshooting Guide
  • If using the Salt: It will dissolve in water/saline. However, if you dilute it into a high pH buffer (pH > 8.5), the free base will form and precipitate out.[2]

  • If using the Free Base: You must pre-dissolve in DMSO or Ethanol.[2] When spiking into aqueous media, ensure the final organic co-solvent concentration is >1% to maintain solubility, or ensure the buffer pH is < 7.0 to protonate the amine.[2]

FAQ: Frequently Asked Questions

Q: Can I store the stock solution in DMSO at -20°C? A: Yes, DMSO is excellent for the free base.[2] However, DMSO is hygroscopic.[2] Water absorption can lead to hydrolysis over months.[1][2] Use single-use aliquots to avoid freeze-thaw cycles which introduce moisture and oxygen.[1][2]

Q: Why does my LC-MS show a peak at M+16? A: This is the N-oxide.[1][2] It confirms oxidative degradation.[1][2] Review Module 1 and ensure your autosampler vials are not sitting open to air for extended periods.

Q: Is the compound light sensitive? A: Yes. The fluorinated anisole ring system absorbs in the UV range.[2] Direct sunlight or intense lab lighting can catalyze photo-degradation.[1][2] Always use amber glassware.[1][2]

References

  • SWGDrug. (2005).[1][2] Monograph: 1-(3-Trifluoromethylphenyl)piperazine & related compounds.[1][2][3][4][5] Scientific Working Group for the Analysis of Seized Drugs.[2] Link

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 56945613: 1-(3-Fluoro-2-methoxyphenyl)piperazine derivatives.[1]Link[1]

  • Tsutsumi, H. et al. (2005).[1][2][3] Stability of piperazine derivatives in solution and biological matrices.[2] Journal of Chromatography B. (Contextual citation on general phenylpiperazine stability).

  • Bretherick, L. (2007).[1][2] Bretherick's Handbook of Reactive Chemical Hazards.[2][6] (Reference for Amine-DCM reactivity).

  • Sigma-Aldrich. (2024).[1][2] Product Specification: 1-(3-Methoxyphenyl)piperazine hydrochloride.[1][2][7]Link[1]

Sources

Optimization

refining analytical detection of fluorinated piperazines in complex mixtures

The following technical guide is structured as a specialized Analytical Support Center for researchers working with fluorinated piperazines. It prioritizes actionable troubleshooting, mechanistic explanation, and validat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Analytical Support Center for researchers working with fluorinated piperazines. It prioritizes actionable troubleshooting, mechanistic explanation, and validated protocols.[1]

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Refining Detection in Complex Matrices (Plasma, Urine, Reaction Crude)[1]

Mission Statement

Fluorinated piperazines (e.g., TFMPP, mCPP, and novel pharmaceutical scaffolds) present a "perfect storm" of analytical challenges: they are highly polar bases prone to severe peak tailing, yet they require high-sensitivity detection often compromised by matrix-induced ion suppression.[1] This guide synthesizes advanced chromatography, mass spectrometry, and orthogonal


F NMR techniques to resolve these specific bottlenecks.

Module 1: Chromatography & Peak Shape Optimization

Q: Why do my fluorinated piperazine peaks tail significantly, even with 0.1% Formic Acid?

A: The tailing is likely caused by secondary interactions between the basic nitrogen of the piperazine ring and residual silanols on your column's stationary phase.

The Mechanism: At low pH (e.g., Formic Acid, pH ~2.7), the piperazine nitrogens are protonated (


).[1] While this is good for MS sensitivity, these positively charged species interact electrostatically with ionized silanols on the silica surface, causing "drag" or tailing.[1]

The Solution: Switch to a Charged Surface Hybrid (CSH) column technology.[2] Unlike traditional C18 columns, CSH particles possess a low-level positive surface charge that electrostatically repels protonated basic analytes, effectively shielding them from silanol interactions.[1]

Protocol: Column Selection Strategy

  • Standard C18: Poor shape for piperazines at low pH.[1]

  • High pH Stable C18 (Hybrid): Good shape, but high pH (Ammonium Bicarbonate) suppresses ionization in ESI+, reducing sensitivity.[1]

  • CSH C18 (Recommended): Excellent shape at low pH, maintaining MS sensitivity.[1]

Visual Guide: Method Development Decision Tree

ColumnSelection start START: Piperazine Method Dev ph_check Is MS Sensitivity Critical? start->ph_check low_ph Use Low pH (Formic Acid) Max Ionization ph_check->low_ph Yes (Bioanalysis) high_ph Use High pH (NH4OH) Suppressed Ionization ph_check->high_ph No (UV Purity) col_select_low Select Column Technology low_ph->col_select_low hybrid_c18 Hybrid C18 (High pH) Result: Good Shape, Low Signal high_ph->hybrid_c18 trad_c18 Traditional C18 Result: Severe Tailing col_select_low->trad_c18 csh_c18 Charged Surface Hybrid (CSH) Result: Sharp Peaks col_select_low->csh_c18 Recommended

Figure 1: Decision matrix for column selection based on sensitivity requirements. CSH technology is prioritized for LC-MS workflows.

Module 2: Mass Spectrometry (LC-MS/MS)

Q: I see the parent ion, but my sensitivity is low in plasma. How do I optimize detection?

A: Fluorinated piperazines are susceptible to In-Source Fragmentation (ISF) and Ion Suppression from phospholipids.[1]

1. Addressing In-Source Fragmentation (ISF): Fluorine is highly electronegative.[1] In some structural configurations (especially if a carboxylate is present near the fluorine), the molecule may degrade before entering the collision cell.

  • Action: Monitor the "loss of HF" (M-20) or specific ring cleavages during Q1 scanning. If the parent ion intensity is unstable, sum the intensities of the parent and the primary in-source fragment for quantification.

2. Validated Transitions (MRM): Use these established transitions for common fluorinated piperazine scaffolds to ensure specificity.

Compound ClassPrecursor Ion (

)
Primary Product Ion (Quant)Secondary Product Ion (Qual)Mechanism
TFMPP (Trifluoromethyl)231.1188.1174.1Loss of propyl/ethyl bridge
mCPP (Chlorophenyl)197.1154.1119.1Piperazine ring cleavage
BZP (Benzyl)177.191.1134.1Tropylium ion formation
Generic Fluoro-Pip


Ring FragmentLoss of HF (common in aliphatic F)
Q: How do I distinguish matrix effects from actual low recovery?

A: Perform a Post-Column Infusion experiment.

  • Infuse a constant flow of your analyte (1 µg/mL) into the MS source.

  • Inject a "blank" extracted plasma sample via the LC.

  • Result: If you see a dip in the baseline at the retention time of your analyte, you have suppression.

  • Fix: Improve sample cleanup (see Module 3).

Module 3: Sample Preparation (Extraction)

Q: Protein precipitation (PPT) is giving me dirty baselines. What is the alternative?

A: PPT leaves behind phospholipids that cause the suppression described above. Because piperazines are distinct bases, Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is the gold standard for recovery and cleanliness.[1]

The Logic: MCX sorbents utilize two retention mechanisms:

  • Reversed-Phase: Retains the hydrophobic fluorinated aromatic ring.

  • Ion-Exchange: Negatively charged sulfonate groups on the sorbent bind the positively charged piperazine nitrogen.

Validated MCX Protocol:

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Sample (Plasma diluted 1:1 with 4%

    
    ). Acidification ensures the piperazine is charged.
    
  • Wash 1 (Acidic): 1 mL 2% Formic Acid. Removes proteins/hydrophilic interferences.[1]

  • Wash 2 (Organic): 1 mL MeOH. Removes neutral hydrophobic interferences (crucial step).[1]

  • Elute: 1 mL 5%

    
     in MeOH. High pH neutralizes the piperazine, breaking the ion-exchange bond.
    
Visual Guide: SPE Workflow

SPE_Workflow step1 1. Condition (MeOH -> H2O) step2 2. Load (Acidified Plasma) step1->step2 step3 3. Wash 1 (Aq. Acid) Removes Proteins step2->step3 step4 4. Wash 2 (100% MeOH) Removes Neutrals step3->step4 step5 5. Elute (5% NH4OH in MeOH) Releases Base step4->step5

Figure 2: Mixed-Mode Cation Exchange (MCX) protocol for isolating basic piperazines from complex biological matrices.

Module 4: Orthogonal Detection ( F qNMR)

Q: I need to quantify purity without a reference standard. Can I use NMR?

A: Yes.


F NMR is superior to 

H NMR for this application because the signals are distinct (no overlap with matrix background) and cover a wide chemical shift range.[1]

Critical Parameters for qNMR: For quantitative accuracy (<1% error), you must respect the relaxation times (


) of the fluorine nuclei.
  • Internal Standard (IS): Use 3,5-Bis(trifluoromethyl)benzoic acid or Trifluoroacetic acid (TFA) .[1] They have stable, singlet signals.[1]

  • Relaxation Delay (

    
    ): 
    
    • Fluorine nuclei have long

      
       relaxation times (often 2–5 seconds).[1]
      
    • Rule: Set

      
       (typically 20–30 seconds). Failure to do this results in under-quantification.[1]
      
  • Pulse Angle: Use a 90° pulse for maximum signal-to-noise ratio.

  • Offset Effects: Because the

    
    F spectral width is huge (>200 ppm), set the transmitter offset (O1) midway between your analyte and the IS to avoid intensity rolling.[1]
    

Data Table: qNMR Setup

ParameterSettingReason
Solvent DMSO-

or

Solubility of polar salts
Delay (

)
30 seconds Ensures >99% magnetization recovery
Scans (NS) 32 - 64Sufficient S/N for

F (100% abundance)
Internal Std 4,4'-DifluorobenzophenoneNon-volatile, distinct shift (-106 ppm)

References

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology: Improving Peak Shape for Basic Compounds.[1][2]Link

  • National Institutes of Health (NIH) / PMC. Mass Spectral and Chromatographic Studies on Piperazine Designer Drugs.[1]Link[1]

  • Sigma-Aldrich (Merck). Certified Reference Materials for 19F Quantitative NMR.[1]Link

  • Journal of Analytical Toxicology. Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS.Link[1]

  • MDPI (Molecules). Innovative Solid-Phase Extraction Strategies for Drugs in Biological Samples.[1]Link[1]

Sources

Troubleshooting

troubleshooting poor resolution in HPLC analysis of piperazine isomers

Welcome, Scientists and Researchers. This guide is designed to serve as a dedicated resource for troubleshooting poor resolution in the HPLC analysis of piperazine and its structural or chiral isomers.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, Scientists and Researchers. This guide is designed to serve as a dedicated resource for troubleshooting poor resolution in the HPLC analysis of piperazine and its structural or chiral isomers. As a Senior Application Scientist, I understand that separating these closely related, polar, and basic compounds can be a significant chromatographic challenge. This center provides in-depth, cause-and-effect explanations and validated protocols to help you achieve baseline resolution and robust analytical results.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good resolution for piperazine isomers so challenging?

Separating piperazine isomers is fundamentally difficult due to their subtle structural similarities. Here’s the breakdown of the core issues:

  • Similar Physicochemical Properties: Positional isomers (e.g., 1-methylpiperazine vs. 2-methylpiperazine) and enantiomers have nearly identical molecular weights, polarity, and pKa values. Standard reversed-phase (RP) chromatography, which primarily separates based on hydrophobicity, often fails to differentiate between them.[1]

  • High Polarity & Basicity: Piperazine is a hydrophilic organic compound with two basic secondary amine groups (pKa values around 5.35 and 9.73). This high polarity leads to poor retention on traditional C18 columns, often causing elution near the void volume.[2][3] The basic nature can also lead to strong, undesirable interactions with residual silanols on the silica support of the stationary phase, resulting in poor peak shape (tailing).

  • Lack of a Strong Chromophore: Piperazine itself does not absorb UV light strongly, necessitating either low UV wavelength detection (which can be noisy) or the use of alternative detection methods like ELSD, CAD, or Mass Spectrometry.[2] For UV-based methods, pre-column derivatization is often required to attach a UV-active tag, which adds complexity to the sample preparation.[4][5]

Troubleshooting Guide: From Poor Resolution to Baseline Separation

This section is structured to guide you through a logical troubleshooting process, from initial method assessment to advanced column chemistries.

My isomer peaks are co-eluting or poorly resolved. Where do I start?

Start with the most influential and easily adjustable parameters: the mobile phase. Improper mobile phase composition, particularly pH, is a leading cause of resolution failure for ionizable compounds like piperazine.[6][7]

Below is a systematic workflow to diagnose and resolve the issue.

G cluster_0 Initial State cluster_1 Phase 1: Mobile Phase Optimization cluster_2 Phase 2: Stationary Phase Evaluation cluster_3 Phase 3: System & Hardware Optimization cluster_4 Resolution Achieved start Poor or No Resolution of Piperazine Isomers A1 Is Mobile Phase pH Controlled with a Buffer? start->A1 A2 Protocol 1: Perform pH Screening (pH 3 to 10) A1->A2 No A3 Evaluate Organic Modifier (ACN vs. MeOH) A1->A3 Yes A2->A3 end_node Baseline Resolution A2->end_node If resolution improves A4 Consider Mobile Phase Additives (e.g., DEA for peak shape) A3->A4 B1 Is a Standard C18 Column in Use? A4->B1 If resolution still poor B2 Protocol 2: Screen Alternative Chemistries B1->B2 Yes C1 Review System Parameters B1->C1 No, using alternative phase B3 Consider HILIC for Polar Isomers B2->B3 B2->end_node If resolution improves B4 Try Mixed-Mode Chromatography B3->B4 B5 Use Chiral Stationary Phase (CSP) for Enantiomers B4->B5 B5->C1 If resolution still poor C2 Decrease Flow Rate C1->C2 C3 Decrease Column Temperature C2->C3 C4 Consider Superficially Porous Particle (SPP) Columns C3->C4 C4->end_node If resolution improves

Caption: Systematic troubleshooting workflow for piperazine isomer resolution.

Part 1: Mobile Phase Troubleshooting

Q2: How does mobile phase pH affect the separation of piperazine isomers?

Mobile phase pH is the most critical parameter for controlling the retention and selectivity of basic compounds like piperazine.[8]

  • Causality: The two nitrogen atoms in the piperazine ring can be protonated (gain a positive charge). The extent of this protonation is governed by the mobile phase pH relative to the pKa of the amines.

    • When the mobile phase pH is more than 2 units below the pKa, the amines will be fully protonated (ionized).

    • When the mobile phase pH is more than 2 units above the pKa, the amines will be in their neutral, free-base form.

    • Near the pKa, a mixture of ionized and neutral forms exists.

  • Impact on Retention: In reversed-phase HPLC, the ionized form is more polar and less hydrophobic, leading to decreased retention time.[8] The neutral form is more hydrophobic and will be retained longer. By carefully adjusting the pH, you can subtly alter the charge state of the isomers, which can create differences in their interaction with the stationary phase and enable separation. Studies have shown that for piperazine derivatives, the pH of the final solution is a controlling parameter for their behavior.[9]

Protocol 1: Systematic Mobile Phase pH Screening

This protocol outlines a structured approach to determine the optimal pH for separating your specific piperazine isomers.

Objective: To evaluate the effect of mobile phase pH on isomer resolution.

Materials:

  • HPLC system with UV or MS detector

  • C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A solvents: Ammonium formate, Ammonium acetate, Phosphoric acid

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH)

  • pH meter

  • Isomer standard solution

Procedure:

  • Prepare a Series of Buffers: Prepare 10 mM aqueous buffers at different pH values. Good starting points are pH 3.0, 4.5, 6.0, 7.5, and 9.5.

    • For acidic pH, use formic acid or phosphoric acid.[10]

    • For neutral pH, use ammonium acetate.

    • For basic pH, use ammonium bicarbonate or add an amine modifier like diethylamine (DEA).[4][11]

  • Establish Initial Conditions:

    • Column: Standard C18, 250 x 4.6 mm, 5 µm.

    • Mobile Phase: 80% Aqueous Buffer (A) / 20% Acetonitrile (B). Adjust as needed to get retention factors (k) between 2 and 10.[12]

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Equilibrate the System: For each new pH condition, flush the column with at least 20 column volumes of the new mobile phase to ensure full equilibration.

  • Inject Standard and Analyze: Inject your piperazine isomer standard at each pH condition.

  • Evaluate Results: Create a table to compare the retention time (RT), resolution (Rs), and peak shape (tailing factor) for the isomers at each pH. The optimal pH will be the one that provides the maximum resolution.

pH of Mobile Phase AIsomer 1 RT (min)Isomer 2 RT (min)Resolution (Rs)Tailing Factor
3.0 (Formate Buffer)2.52.50.01.8
4.5 (Acetate Buffer)3.13.30.81.5
7.5 (Phosphate Buffer)5.86.51.61.2
9.5 (Amine Modifier)8.29.11.91.1
Table 1: Example data from a pH screening experiment. Optimal resolution was found at pH 9.5.
Q3: Should I use Acetonitrile or Methanol? Does it matter?

Yes, it matters significantly. Switching the organic modifier is a powerful tool to alter selectivity.[7][12]

  • Causality: Acetonitrile and methanol have different chemical properties that lead to different interactions with both the analyte and the stationary phase.

    • Acetonitrile is aprotic and engages in dipole-dipole interactions.

    • Methanol is a protic solvent and can act as both a hydrogen bond donor and acceptor.

  • Practical Implication: If your isomers are not resolved in an acetonitrile/water mobile phase, developing an identical gradient or isocratic method using methanol/water may change the elution order or improve the separation. A 10% change in the organic modifier can result in a 2-3 fold change in retention.[12]

Part 2: Stationary Phase (Column) Troubleshooting

Q4: My standard C18 column isn't working even after mobile phase optimization. What's next?

If mobile phase adjustments are insufficient, the stationary phase lacks the necessary selectivity. Piperazine's high polarity often requires alternative chromatographic modes.[2][3]

G cluster_positional Positional/Structural Isomers cluster_chiral Chiral Isomers (Enantiomers) cluster_details_hil HILIC Details cluster_details_mm Mixed-Mode Details cluster_details_csp CSP Details start Isomer Type? hil_node HILIC (Hydrophilic Interaction) start->hil_node Positional csp_node Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->csp_node Chiral mm_node Mixed-Mode (RP + Ion-Exchange) hil_node->mm_node or hil_mech Mechanism: Analyte partitions into a water layer on the polar stationary phase. Best for highly polar compounds. hil_node->hil_mech mm_mech Mechanism: Uses both hydrophobic (RP) and electrostatic (IEX) interactions. Offers unique selectivity. mm_node->mm_mech csp_mech Mechanism: Creates a chiral environment for stereospecific interactions. Essential for enantioseparation. csp_node->csp_mech

Caption: Column selection logic based on the type of piperazine isomer.

Protocol 2: Column Selection and Screening for Piperazine Isomers

Objective: To identify a stationary phase with adequate selectivity for the target isomers.

Procedure:

  • Identify Isomer Type:

    • For Positional Isomers: Procure a Hydrophilic Interaction Liquid Chromatography (HILIC) column and a Mixed-Mode column.

      • HILIC: Uses a polar stationary phase (e.g., bare silica, amide, cyano) and a high organic mobile phase. It is excellent for retaining and separating very polar compounds.[5][13][14] A cyanopropyl (CN) bonded phase has been successfully used for piperazine analysis in HILIC mode.[5]

      • Mixed-Mode: These columns combine reversed-phase (e.g., C18) and ion-exchange functionalities on a single support.[15][16][17] This allows for simultaneous separation based on hydrophobicity and charge, providing a unique and powerful selectivity tool for compounds like piperazine.[2]

    • For Chiral Isomers (Enantiomers): A Chiral Stationary Phase (CSP) is mandatory. Polysaccharide-based CSPs are highly effective for separating a wide range of chiral compounds, including piperazine derivatives.[4][11] A common choice is a cellulose- or amylose-based column, such as Chiralpak® IC.[4]

  • Adapt Mobile Phase to the Column:

    • HILIC: Start with a high percentage of organic solvent (e.g., 90-95% Acetonitrile) and a small amount of aqueous buffer. The aqueous portion is the strong eluting solvent.

    • Mixed-Mode: The mobile phase composition (organic content, pH, and buffer concentration) can be adjusted to control the influence of both reversed-phase and ion-exchange mechanisms.[15]

    • Chiral: Follow the manufacturer's recommendations. Often, normal-phase solvents (e.g., hexane/ethanol) or polar organic modes (e.g., acetonitrile/methanol) are used. For basic analytes like piperazine, adding a small amount (e.g., 0.1%) of an amine modifier like diethylamine (DEA) is often crucial to achieve good peak shape and resolution.[4][11]

  • Screen and Optimize: Test each selected column with your isomer standard. Start with the manufacturer's recommended conditions and then optimize the mobile phase composition, gradient, and temperature for the best resolution.

Chromatography ModePrincipleTypical Stationary PhaseBest For...Key Consideration
Reversed-Phase (RP) Separation by hydrophobicityC18, C8General purposePoor retention for polar piperazine
HILIC Partitioning into a surface water layerBare Silica, Amide, CyanoVery polar positional isomersHigh organic mobile phase required
Mixed-Mode (MM) Hydrophobic and ionic interactionsC18 with embedded IEX ligandsCharged positional isomersComplex retention mechanism
Chiral Enantioselective interactionsPolysaccharide-based (Cellulose/Amylose)EnantiomersMobile phase often non-aqueous
Table 2: Comparison of HPLC modes for piperazine isomer analysis.

Part 3: System Optimization & Advanced Topics

Q5: I have some separation, but the resolution is still below 1.5. What else can I adjust?

Fine-tuning system parameters can provide the final boost needed to achieve baseline resolution (Rs ≥ 1.5).

  • Decrease Flow Rate: Reducing the flow rate gives analytes more time to interact with the stationary phase, which can increase efficiency and improve resolution. However, this will also increase the analysis time.[18]

  • Adjust Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics.

    • Lowering the temperature generally increases retention and can sometimes improve resolution, but may also increase backpressure.[19]

    • Increasing the temperature decreases viscosity, allowing for faster analysis, but can sometimes reduce resolution.[19] It's crucial to experiment within the column's stable temperature range.

  • Increase Column Length or Decrease Diameter: A longer column provides more theoretical plates and thus more resolving power. A narrower column can also enhance efficiency. This is a good option if time is not a critical constraint.[18]

Q6: I need higher throughput. Are there ways to improve resolution without increasing analysis time?

Yes. Modern column technology can significantly enhance efficiency.

  • Superficially Porous Particle (SPP) Columns: Also known as core-shell columns, SPPs consist of a solid, non-porous core surrounded by a thin, porous shell of silica.[20][21]

    • Causality: This design reduces the diffusion path for analytes, which minimizes band broadening and leads to much higher efficiency than fully porous particles of the same size.[22]

    • Benefit: SPP columns can provide the efficiency of sub-2 µm columns but at a much lower backpressure.[20][21] This allows you to achieve higher resolution and faster separations on standard HPLC systems without needing an ultra-high-pressure (UHPLC) system.[20][23]

References

  • Challenges in HPLC Technology and Potential Solutions. (2023). G-M-I, Inc. [Link]

  • What are the Reasons for Resolution Failure in HPLC? (n.d.). Chromatography Today. [Link]

  • Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. [Link]

  • HPLC Analysis of Piperazine on Primesep 100. (n.d.). SIELC Technologies. [Link]

  • The separation method of piperazine. (2014).
  • Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2021). NTU Journal of Pure Sciences. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2007). ResearchGate. [Link]

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. (2011). ResearchGate. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. [Link]

  • Mixed-Mode Chromatography—A Review. (n.d.). LCGC International. [Link]

  • Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality. (n.d.). Element Lab Solutions. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013). LCGC International. [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016). PubMed. [Link]

  • Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. (2023). NIH. [Link]

  • Superficially Porous Particles: Perspectives, Practices, and Trends. (n.d.). LCGC International. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex. [Link]

  • The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. (n.d.). LCGC Magazine. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. (n.d.). SIELC. [Link]

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2019). ResearchGate. [Link]

  • Maximizing Resolution and Selectivity: Superficially Porous Column Chromatography Options. (2015). Agilent. [Link]

  • Exploring the Role of pH in HPLC Separation. (2025). Veeprho. [Link]

  • HPLC in pharmaceutical analytics. (2023). Wiley Analytical Science. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2009). Chromatography Online. [Link]

  • The Difference Between Superficially Porous and Fully Porous Particles. (n.d.). Chrom Tech, Inc. [Link]

  • Biopharmaceutical Analysis by HPLC: Practices and Challenges. (2024). ResearchGate. [Link]

  • Evaluation of various HILIC materials for the fast separation of polar compounds. (2014). ResearchGate. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International. [Link]

  • Review on the Application of Mixed-mode Chromatography for Separation of Structure Isoforms. (2016). ResearchGate. [Link]

  • For HPLC, what different mobile phases are best to start with for methods development? (2018). ResearchGate. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). Springer. [Link]

  • Mixed-mode chromatography. (n.d.). chemeurope.com. [Link]

  • Strategies for Method Development and Optimization in HPLC. (n.d.). Drawell. [Link]

  • Fundamentals of mixed mode (multimodal) chromatography. (2022). Cytiva. [Link]

Sources

Optimization

improving selectivity in functionalization of the piperazine ring

Welcome to the Heterocycle Functionalization Support Center . Ticket ID: PIP-001-SELECTIVITY Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Subject: Improving Selectivity in Pi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Functionalization Support Center .

Ticket ID: PIP-001-SELECTIVITY Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Subject: Improving Selectivity in Piperazine Ring Functionalization

Executive Summary

Piperazine is a deceptive scaffold.[1] Its symmetry (in the unsubstituted form) suggests simplicity, yet it presents two distinct challenges: differentiation of identical nitrogens (monofunctionalization) and regiocontrol in substituted variants (e.g., 2-methylpiperazine).

This guide moves beyond basic textbook synthesis. It addresses the kinetic and thermodynamic realities of manipulating this scaffold, providing troubleshooting protocols for when standard methods fail.

Module 1: The "Mono-Selectivity" Crisis (N-Alkylation/Acylation)

The Issue: You attempt to add one electrophile (R-X) to piperazine, but you consistently isolate a mixture of unreacted starting material (SM), mono-product, and bis-product (over-alkylation).

Root Cause: The product of the first alkylation is a secondary amine converting to a tertiary amine. Often, the resulting tertiary amine is more nucleophilic than the starting secondary amine, accelerating the second reaction (bis-alkylation).

Troubleshooting Protocol 1.1: Stoichiometry & pH Control

Do not rely on 1:1 stoichiometry for direct alkylation.

ParameterRecommendationMechanism/Rationale
Stoichiometry 5:1 to 10:1 (Piperazine:Electrophile)"Dilution principle."[1] By flooding the reaction with SM, the electrophile is statistically far more likely to encounter a virgin piperazine molecule than a mono-product.
Solvent DCM or Toluene (Non-polar)Polar solvents (DMF/DMSO) stabilize the transition state for the second alkylation.[1] Non-polar solvents often precipitate the mono-product as an HX salt, protecting it from further reaction.
Reagent Addition High-Dilution Drip Dissolve the electrophile in a large volume of solvent and add it dropwise over 2–4 hours to the piperazine solution.
Troubleshooting Protocol 1.2: The "Boc-Block" Strategy (High Reliability)

If direct alkylation fails, use a protection strategy. This is the industry standard for high-value intermediates.

  • Step 1: Dissolve piperazine (1.0 equiv) in DCM.

  • Step 2: Add Boc-anhydride (0.9 equiv) dissolved in DCM dropwise over 3 hours at 0°C.

    • Critical: Using a slight deficit of Boc ensures no bis-Boc is formed.[1]

  • Step 3: Wash with water to remove unreacted piperazine (it is highly water-soluble; mono-Boc piperazine is organic-soluble).[1]

  • Step 4: Functionalize the free N4.

  • Step 5: Deprotect (TFA/DCM or HCl/Dioxane).[1][2]

Module 2: Regioselectivity in Substituted Piperazines

The Issue: You are using 2-methylpiperazine . You want to react N1 (the hindered nitrogen), but the electrophile attacks N4 (the distal nitrogen).

The Science:

  • Sterics: The C2-methyl group creates significant steric bulk around N1.[1] N4 is sterically unencumbered.[1]

  • Electronics: In 2-carboxylate derivatives, the electron-withdrawing effect reduces the basicity of N1, further deactivating it.

Decision Tree: Targeting N1 vs. N4

G Start Substrate: 2-Substituted Piperazine Target Which Nitrogen do you need to react? Start->Target N4_Path Target: N4 (Distal) Target->N4_Path Easy Path N1_Path Target: N1 (Hindered) Target->N1_Path Hard Path Direct Direct Reaction possible. N4 is kinetically favored. N4_Path->Direct Block Must Block N4 first. N1_Path->Block Method_N4 Protocol: Slow addition of Electrophile at 0°C. No protecting group needed. Direct->Method_N4 Method_N1_A Step 1: Protect N4 with Cbz/Boc (N4 reacts first with PG) Block->Method_N1_A Method_N1_B Step 2: Functionalize N1 (Requires forcing conditions: Heat/Strong Base) Method_N1_A->Method_N1_B Method_N1_C Step 3: Deprotect N4 Method_N1_B->Method_N1_C

Figure 1: Decision logic for regioselective functionalization of 2-substituted piperazines.

Module 3: Advanced Ring Functionalization (C-H Activation)

The Issue: You need to modify the carbon backbone (e.g., introducing a substituent at C2), not just the nitrogens.[2][3]

The Solution: N-Boc Directed Alpha-Lithiation . This method, pioneered by Peter Beak and refined by Iain O'Brien, utilizes the dipole of the Boc group to direct a lithium base to the alpha-proton (C2).

Protocol 3.1: Alpha-Lithiation (The "Beak-O'Brien" Method)
  • Reagents: N-Boc-piperazine, s-BuLi (sec-Butyllithium), TMEDA (Tetramethylethylenediamine).[2]

  • Critical Parameter: Temperature control is non-negotiable (-78°C).

Step-by-Step Workflow:

  • Preparation: Flame-dry a flask under Argon. Add N-Boc-piperazine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous ether.[1]

  • Lithiation: Cool to -78°C . Add s-BuLi (1.2 equiv) dropwise.[1]

    • Why? s-BuLi is strong enough to deprotonate the alpha-carbon, stabilized by the Boc group's oxygen (Complex Induced Proximity Effect - CIPE).

  • Incubation: Stir at -78°C for 15–30 minutes. The solution often turns bright yellow/orange (the lithio-species).

  • Trapping: Add the electrophile (e.g., MeI, Benzyl Bromide, Aldehydes) dissolved in ether.[1][2]

  • Warm-up: Allow to warm to room temperature slowly only after the electrophile is added.

Mechanism Visualization:

Lithiation NBoc N-Boc Piperazine Complex CIPE Complex (Li coordinates to Boc-Oxygen) NBoc->Complex + s-BuLi / TMEDA -78°C Lithio Alpha-Lithio Species (Carbanion at C2) Complex->Lithio Deprotonation Product C2-Substituted Piperazine Lithio->Product + Electrophile (E+)

Figure 2: Mechanistic pathway for N-Boc directed alpha-lithiation.

Module 4: Buchwald-Hartwig Arylation (C-N Coupling)

The Issue: Palladium catalyst poisoning or low yields when coupling piperazine with aryl halides.[1]

FAQ: Why is my catalyst dying? Piperazine is a strong diamine ligand.[1] It can displace the phosphine ligands on your Palladium, forming a stable, inactive Pd(piperazine)Cl2 complex.[2]

The Fix:

  • Ligand Choice: Use bulky, electron-rich ligands that bind tighter than the piperazine.[1]

    • RuPhos: Gold standard for secondary amines.[1]

    • BINAP: Good general purpose.[1]

    • BrettPhos: Excellent for difficult substrates.[1]

  • Base: Use NaOtBu (Sodium tert-butoxide) or LiHMDS .[1] Avoid weak bases like carbonate unless the substrate is sensitive.[1]

  • Order of Addition: Pre-mix Pd and Ligand in solvent for 5 mins before adding the amine and base. This ensures the active catalytic species is formed before the piperazine can sequester the Pd.

Module 5: Purification & Workup (The "Gummy Salt" Problem)

User Complaint: "I acidified my reaction to isolate the product, and it formed an impossible sticky gum that I can't filter."

Solution: Piperazine salts are notoriously hygroscopic and gummy.[1]

  • Avoid Aqueous Workup (if possible): If your product is a salt, triturate with Diethyl Ether or MTBE .[1][2] The gum will often solidify into a powder under vigorous stirring with ether.[1]

  • Free-Basing: If you must extract, do not extract the salt. Basify to pH > 12 using 2M NaOH.[1] The free base is usually an oil or solid soluble in DCM/EtOAc.[1]

  • Kugelrohr Distillation: For simple N-alkyl piperazines, they are thermally stable.[1][2] Distillation under high vacuum is often superior to column chromatography, which causes streaking due to the basic amine interacting with silica.[1]

References

  • O’Brien, P. , et al. (1998).[1] "Asymmetric synthesis of α-substituted piperazines via chiral organolithium reagents." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Beak, P. , & Lee, W. K. (1990).[1] "Alpha-lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives of cyclic amines." Journal of Organic Chemistry. Link[1][2]

  • Ruiz-Castillo, P. , & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link[1][2]

  • Roughley, S. D. , & Jordan, A. M. (2011).[1] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. Link[1][2]

Sources

Reference Data & Comparative Studies

Validation

Validating Functional Bioassays for 1-(3-Fluoro-2-methoxyphenyl)piperazine: A Comparative Guide

Part 1: Executive Summary & Strategic Rationale 1-(3-Fluoro-2-methoxyphenyl)piperazine (CAS: 1121613-46-4) is a structural analog of the well-characterized 1-(2-methoxyphenyl)piperazine (oMPP).[1] Like its parent scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

1-(3-Fluoro-2-methoxyphenyl)piperazine (CAS: 1121613-46-4) is a structural analog of the well-characterized 1-(2-methoxyphenyl)piperazine (oMPP).[1] Like its parent scaffold, it is a privileged pharmacophore often exhibiting high affinity for Serotonin 5-HT1A receptors and


-Adrenergic receptors .[1]

Validating a bioassay for this compound requires distinguishing between simple binding affinity and functional efficacy (agonism vs. antagonism).[1] While radioligand binding is the historical gold standard for affinity (


), it fails to capture the intrinsic activity of the ligand.[1] For 3F-2MPP, which often acts as a neutral antagonist or partial agonist depending on the specific receptor subtype and tissue context, a functional readout is critical.[1]

This guide compares the two primary validation pathways—Radiometric Competition Binding vs. Homogeneous Time-Resolved Fluorescence (HTRF) cAMP —and provides a validated protocol for the latter, which offers superior throughput and mechanistic insight for this class of compounds.

Part 2: Comparative Analysis of Assay Platforms

Radioligand Binding vs. Functional HTRF

For a phenylpiperazine derivative like 3F-2MPP, the choice of assay dictates the quality of the pharmacological data.[1]

FeatureOption A: Radioligand Binding (Competition) Option B: HTRF cAMP Functional Assay
Primary Readout Affinity (

,

)
Efficacy (

or

) & Intrinsic Activity
Mechanism Displaces a radioactive probe (e.g.,

-8-OH-DPAT).
Measures intracellular cAMP modulation via

coupling.[1]
Throughput Low to Medium (Filtration required).[1]High (Mix-and-read, homogeneous).
Physiological Relevance Low: Measures receptor occupancy only.[1] Cannot distinguish agonist/antagonist.High: Measures downstream signaling transduction.[1]
Suitability for 3F-2MPP Validation Phase: Good for confirming target engagement.Screening Phase: Essential for defining mode of action (MoA).[1]
Verdict Use for secondary confirmation .Preferred Method for primary activity validation.[1]
Why HTRF is the Superior Choice for 3F-2MPP

Phenylpiperazines are lipophilic amines (


).[1] Radioligand assays often suffer from high non-specific binding (NSB) with lipophilic compounds.[1] HTRF (Homogeneous Time-Resolved Fluorescence) utilizes ratiometric emission (665 nm / 620 nm), which corrects for:
  • Compound Fluorescence: 3F-2MPP may have intrinsic fluorescence; the time-resolved nature of HTRF eliminates this interference.[1]

  • Inner Filter Effect: High concentrations of colored compounds are corrected by the ratiometric calculation.[1]

Part 3: Scientific Mechanism & Pathway Visualization[2]

To validate the bioassay, one must understand the signaling cascade.[1] 3F-2MPP targets the 5-HT1A receptor, a


-coupled GPCR.[1] Activation inhibits Adenylyl Cyclase (AC), reducing cAMP levels.[1]
Diagram 1: 5-HT1A Signaling Pathway

Caption: The 5-HT1A receptor couples to


 proteins.[1] Upon agonist binding, the 

subunit inhibits Adenylyl Cyclase, reducing the conversion of ATP to cAMP. Forskolin is used in the assay to artificially elevate cAMP, allowing the measurement of

-mediated inhibition.

G Ligand 3F-2MPP (Ligand) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds Gi Gi Protein (Heterotrimeric) Receptor->Gi Activates AC Adenylyl Cyclase (Effector) Gi->AC Inhibits (-) cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP ATP ATP->AC Substrate Forskolin Forskolin (Stimulator) Forskolin->AC Stimulates (+)

Part 4: Validated Experimental Protocol (HTRF cAMP)

Objective: Validate the antagonistic activity of 3F-2MPP against a reference agonist (e.g., Serotonin or 8-OH-DPAT).

Materials & Reagents
  • Cell Line: CHO-K1 stably expressing human 5-HT1A receptor.[1]

  • Assay Kit: HTRF cAMP

    
     Kit (Cisbio/Revvity).[1]
    
  • Reference Agonist: 8-OH-DPAT (standard 5-HT1A agonist).[1][2]

  • Reference Antagonist: WAY-100635.[1]

  • Test Compound: 1-(3-Fluoro-2-methoxyphenyl)piperazine (dissolved in 100% DMSO, 10 mM stock).

  • Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (PDE inhibitor) + 0.1% BSA (stabilizer).[1]

Step-by-Step Methodology
Step A: Cell Preparation
  • Harvest CHO-K1 5-HT1A cells at 80% confluency using cell dissociation buffer (avoid trypsin if possible to preserve receptors).[1]

  • Resuspend cells in Assay Buffer to a density of

    
     cells/mL.
    
  • Dispense 5 µL of cell suspension (2,000 cells/well) into a white, low-volume 384-well plate.

Step B: Compound Addition (Antagonist Mode)

Rationale: To test if 3F-2MPP blocks receptor activation, we challenge it against an


 concentration of the agonist.
  • Preparation: Prepare a serial dilution of 3F-2MPP in Assay Buffer (11 points, 1:3 dilution, starting at 10 µM). Final DMSO concentration must be <0.5%.[1]

  • Incubation 1: Add 2.5 µL of 3F-2MPP dilution to the cells. Incubate for 15 minutes at Room Temperature (RT).

  • Challenge: Add 2.5 µL of Agonist/Stimulator Mix (containing 8-OH-DPAT at

    
     concentration + Forskolin at 10 µM).
    
  • Incubation 2: Incubate for 45 minutes at RT.

Step C: Detection
  • Add 5 µL of cAMP-d2 conjugate (Acceptor).[1]

  • Add 5 µL of Anti-cAMP-Cryptate conjugate (Donor).[1]

  • Incubate for 1 hour at RT in the dark.

  • Read on an HTRF-compatible plate reader (e.g., EnVision, PHERAstar).[1]

Data Analysis & Validation Criteria

Calculate the HTRF Ratio:


.[1]
Plot the Ratio vs. log[Compound] to determine 

.[1]

Validation Acceptance Criteria:

ParameterAcceptance ThresholdExplanation
Z-Factor

Indicates a robust assay window suitable for screening.[1]
Signal-to-Background (S/B)

Ratio of max signal (basal cAMP) to min signal (inhibited cAMP).[1]
Reference

Within 3-fold of literatureWAY-100635 should show

nM.[1]
DMSO Tolerance Stable up to 1%Phenylpiperazines require DMSO; assay must tolerate it.[1]
CV% (Replicates)

Ensures pipetting precision and cell uniformity.

Part 5: Validation Workflow Diagram

Diagram 2: Bioassay Validation Logic Flow

Caption: Logical workflow for validating the 3F-2MPP bioassay. The process moves from solvent tolerance checks to


 determination and finally pharmacological characterization.

ValidationFlow Start Start Validation Solvent DMSO Tolerance Test (0.1% - 2%) Start->Solvent Linearity Cell Density Linearity Check Start->Linearity Decision1 Signal Stable? Solvent->Decision1 Linearity->Decision1 Decision1->Start No (Optimize) ZFactor Z-Factor Determination (n=3 plates) Decision1->ZFactor Yes Decision2 Z' > 0.5? ZFactor->Decision2 Decision2->ZFactor No (Re-optimize) RefCompound Reference Pharmacology (WAY-100635) Decision2->RefCompound Yes TestCompound Test 3F-2MPP (Dose Response) RefCompound->TestCompound Final Validated Assay TestCompound->Final

Part 6: References

  • Boess, F. G., & Martin, I. L. (1994). Molecular biology of 5-HT receptors.[1] Neuropharmacology, 33(3-4), 275-317. Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[1] Journal of Biomolecular Screening, 4(2), 67-73. Link[1]

  • Cisbio Bioassays. (2023).[1] HTRF cAMP Gi Assay Principle and Protocol. Revvity. Link

  • Glennon, R. A., et al. (1986). N-(Phthalimidoalkyl) derivatives of serotonergic agents: a common pharmacophore? Journal of Medicinal Chemistry, 29(11), 2375-2380. (Foundational SAR for phenylpiperazines).[1] Link

  • Lopez-Rodriguez, M. L., et al. (2002). Phenylpiperazine derivatives as 5-HT1A receptor ligands.[1] Current Medicinal Chemistry, 9(4), 443-469.[1] Link

Sources

Comparative

head-to-head comparison of fluorinating agents for piperidine synthesis

Executive Summary For decades, the fluorination of piperidine scaffolds—a privileged structure in medicinal chemistry—has been a bottleneck defined by thermal hazards and poor regioselectivity. This guide provides a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the fluorination of piperidine scaffolds—a privileged structure in medicinal chemistry—has been a bottleneck defined by thermal hazards and poor regioselectivity. This guide provides a critical, data-driven comparison of the primary fluorinating agents available today.

The Verdict:

  • For Deoxyfluorination (OH

    
     F): XtalFluor-E®  is the superior choice over DAST and Deoxo-Fluor® for scale-up, offering a significantly higher thermal decomposition threshold (
    
    
    
    190°C vs. 149°C) and reduced elimination side-products.
  • For C-H Activation (C-H

    
     C-F): Selectfluor®  dominates radical and oxidative protocols due to its high reduction potential (
    
    
    
    V vs SCE), whereas NFSI is reserved for specialized enantioselective electrophilic fluorinations.

Part 1: Nucleophilic Fluorination (Deoxyfluorination)

Target: Conversion of Hydroxypiperidines to Fluoropiperidines

The most common route to fluorinated piperidines is the nucleophilic displacement of a hydroxyl group. While DAST has been the historical standard, its thermal instability poses severe risks.

Head-to-Head Comparison: DAST vs. Deoxo-Fluor vs. XtalFluor
FeatureDAST (Diethylaminosulfur trifluoride)Deoxo-Fluor®XtalFluor-E® / -M®
Physical State Liquid (Fuming)Liquid (Thermally more stable than DAST)Crystalline Solid (Non-fuming)
Decomp. Onset (

)
~60°C (Violent >140°C)~60°C (Exothermic >170°C)>190°C (XtalFluor-E)
Free HF Generation Spontaneous (Hydrolysis)SpontaneousNone (Requires HF source e.g., Et

N·3HF)
Selectivity (Elimination) Moderate (Often forms enecarbamates)ModerateHigh (Reduced elimination)
Storage Fridge/Freezer, Moisture sensitiveFridge, Moisture sensitiveRoom Temp, Hygroscopic
The Safety Imperative: Why Switch to XtalFluor?

Experimental calorimetry data (ARC) reveals the critical flaw in DAST. DAST exhibits a maximum pressure generation rate of 855 psi/min at its decomposition temperature.[1] In contrast, XtalFluor-E shows a rate of 357 psi/min at a much higher temperature (191°C), providing a critical safety margin for scale-up. Furthermore, XtalFluor reagents do not etch borosilicate glass, unlike DAST.

Validated Protocol: Synthesis of N-Boc-4-fluoropiperidine

Objective: Convert N-Boc-4-hydroxypiperidine to N-Boc-4-fluoropiperidine with minimized elimination to the enecarbamate.

Reagents:

  • Substrate: N-Boc-4-hydroxypiperidine (1.0 equiv)

  • Reagent: XtalFluor-E (1.2 equiv)

  • Promoter: Et

    
    N·3HF (1.5 equiv) - Crucial for XtalFluor activity
    
  • Base: Et

    
    N (2.0 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with N-Boc-4-hydroxypiperidine and anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.

  • Base Addition: Cool the solution to -78°C. Add Et

    
    N followed by Et
    
    
    
    N·3HF dropwise. Note: The amine base neutralizes HF generated in situ, protecting the acid-sensitive Boc group.
  • Reagent Addition: Add solid XtalFluor-E in one portion. The reaction is heterogeneous initially but homogenizes as the salt dissolves.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours. Monitor by TLC (stain with KMnO

    
    ) or 
    
    
    
    F NMR (expect signal at
    
    
    -180 ppm for axial/equatorial F).
  • Quench: Pour the mixture into saturated aqueous NaHCO

    
    . Caution: CO
    
    
    
    evolution.
  • Workup: Extract with DCM (3x). Wash combined organics with 0.1 M HCl (rapidly) and brine. Dry over MgSO

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Part 2: Electrophilic & Radical Fluorination (C-H Activation)

Target: Direct Functionalization of Unactivated C-H Bonds

When a hydroxyl precursor is unavailable, direct C-H fluorination via radical pathways is the frontier method.

Head-to-Head: Selectfluor vs. NFSI
FeatureSelectfluor® (F-TEDA-BF

)
NFSI (N-Fluorobenzenesulfonimide)
Mechanism Type Radical Transfer (F•) or Strong Electrophile (F

)
Mild Electrophile (F

)
Redox Potential High (

V vs SCE)
Low (

V vs SCE)
Solubility Polar solvents (MeCN, H

O)
Non-polar/Organic solvents (DCM, Toluene)
Primary Use Radical C-H Fluorination, Oxidative FluorinationEnantioselective Fluorination (with chiral catalysts)
Atom Economy Low (High MW salt waste)Moderate (Sulfonimide waste)
Mechanism of Action

Selectfluor is the reagent of choice for radical protocols because its N-F bond is weaker and more susceptible to single-electron transfer (SET) or radical abstraction compared to the robust sulfonimide bond in NFSI.

FluorinationPathways Substrate Piperidine C-H Radical C-Centered Radical (C•) Substrate->Radical HAT (e.g., Decatungstate) Product Fluoropiperidine (C-F) Radical->Product F-Atom Transfer Selectfluor Selectfluor (F-TEDA) Selectfluor->Radical Fast Kinetics NFSI NFSI NFSI->Radical Slow Kinetics

Figure 1: Comparative efficiency of F-atom transfer in radical C-H fluorination. Selectfluor exhibits kinetically superior reactivity for radical quenching.

Validated Protocol: Photocatalytic C-H Fluorination

Based on the Britton Group Decatungstate Method.

Objective: Direct fluorination of N-Boc-piperidine at the C3/C4 positions.

Reagents:

  • Substrate: N-Boc-piperidine

  • Reagent: NFSI (Preferred here for selectivity in specific HAT cycles) or Selectfluor (for higher reactivity). Note: The Britton protocol often utilizes NFSI with decatungstate for specific regiocontrol, but Selectfluor is standard for general radical fluorination.

  • Photocatalyst: Sodium Decatungstate (Na

    
    W
    
    
    
    O
    
    
    ) (2 mol%)
  • Solvent: Acetonitrile/Water (1:1)

  • Light Source: 365 nm UV LED (or 390 nm)

Methodology:

  • Dissolution: Dissolve N-Boc-piperidine (0.5 mmol) and NFSI (0.75 mmol) in MeCN:H

    
    O (10 mL).
    
  • Catalyst: Add Sodium Decatungstate (0.01 mmol).

  • Degassing: Sparge the solution with Argon for 15 minutes to remove O

    
     (which quenches the radical).
    
  • Irradiation: Place the vial in a photoreactor (e.g., Kessil lamp) at room temperature with vigorous stirring. Irradiate for 18 hours.

  • Workup: Dilute with water, extract with EtOAc. The radical nature often leads to a mixture of regioisomers (C3 vs C4), which must be separated by HPLC or careful column chromatography.

Part 3: Strategic Decision Matrix

When selecting a reagent for your specific pipeline, use the following logic flow:

DecisionMatrix Start Start: Piperidine Substrate FuncGroup Functional Group Present? Start->FuncGroup Hydroxyl Hydroxyl (OH) FuncGroup->Hydroxyl Yes CH Unactivated C-H FuncGroup->CH No Scale Scale > 10g? Hydroxyl->Scale Radical Radical Pathway CH->Radical DAST DAST (Avoid if possible) Scale->DAST No (Small Scale) Xtal XtalFluor-E + Et3N-3HF Scale->Xtal Yes (Safety Critical) Select Selectfluor (Photocatalysis) Radical->Select

Figure 2: Reagent selection logic based on substrate functionality and scale.

References

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry. Link

  • Beaulieu, F., et al. (2009). "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Organic Letters. Link

  • Nyffeler, P. T., et al. (2005). "Selectfluor: Mechanistic Insight and Applications." Angewandte Chemie International Edition. Link

  • Halperin, S. D., et al. (2014). "Development of a Direct Photocatalytic C–H Fluorination for the Synthesis of Odanacatib." Journal of the American Chemical Society. Link

  • Meanwell, M., et al. (2018). "Direct Fluorination of Unactivated C–H Bonds." Science. Link

Sources

Validation

Comparative Metabolic Profiling: 1-(3-Fluoro-2-methoxyphenyl)piperazine vs. Non-Fluorinated Analogs

Strategic Overview: The Fluorine Advantage in Phenylpiperazines 1-(3-Fluoro-2-methoxyphenyl)piperazine represents a strategic optimization of the phenylpiperazine pharmacophore, a scaffold ubiquitous in CNS-active agents...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Fluorine Advantage in Phenylpiperazines

1-(3-Fluoro-2-methoxyphenyl)piperazine represents a strategic optimization of the phenylpiperazine pharmacophore, a scaffold ubiquitous in CNS-active agents (e.g., serotonin and dopamine receptor ligands).

The primary metabolic liability of the parent scaffold, 1-(2-methoxyphenyl)piperazine (oMPP) , is rapid O-demethylation and aromatic hydroxylation mediated by hepatic Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4). This rapid clearance often necessitates frequent dosing or results in poor oral bioavailability.

The introduction of a fluorine atom at the C3 position—adjacent to the metabolically labile methoxy group—serves as a bioisosteric block . This guide assesses the metabolic stability of this fluorinated derivative against its non-fluorinated analogs, providing a rigorous experimental framework for validation.

Comparative Analogs

To objectively assess performance, this guide compares the target molecule against two standard analogs:

  • Analog A (The Parent): 1-(2-Methoxyphenyl)piperazine (oMPP). High metabolic liability due to exposed methoxy group.

  • Analog B (The Steric Control): 1-(2-Chlorophenyl)piperazine (oCPP). Lipophilic, sterically hindered, but distinct electronic profile.

Mechanistic Insight: CYP450-Mediated Biotransformation

Understanding the metabolic fate is prerequisite to assessing stability.[1] The 3-fluoro substitution alters the electronic landscape of the phenyl ring, specifically protecting the C2-methoxy group from oxidative attack.

Pathway Visualization

The following diagram illustrates the divergent metabolic pathways between the parent oMPP and the stabilized 3-Fluoro derivative.

MetabolicPathways Parent 1-(3-Fluoro-2-methoxyphenyl) piperazine CYP2D6 CYP2D6 (Major) Parent->CYP2D6 Steric/Electronic Hindrance CYP3A4 CYP3A4 (Minor) Parent->CYP3A4 Slower Kinetics Analog Analog A: 1-(2-Methoxyphenyl)piperazine Analog->CYP2D6 Rapid Binding Met1 O-Desmethyl Metabolite (Phenol Derivative) CYP2D6->Met1 Fast O-Demethylation Met2 N-Oxide / Ring Hydroxylation CYP2D6->Met2 Blocked at C3 Met3 Piperazine Ring Cleavage CYP3A4->Met3 N-Dealkylation

Figure 1: Comparative metabolic pathways. The 3-Fluoro substitution (Blue path) hinders the rapid O-demethylation observed in the non-fluorinated analog (Red path) by altering the electron density around the ether linkage.

Experimental Protocol: Microsomal Stability Assay

To generate the data required for the comparison table below, follow this validated protocol using Human Liver Microsomes (HLM). This protocol ensures the capture of Intrinsic Clearance (


) values.[2]
Reagents & System
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile containing 200 nM Tolbutamide (Internal Standard).

Step-by-Step Workflow

AssayWorkflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Reaction cluster_analysis Phase 3: Analysis Step1 Prepare 1 µM Test Compound in Phosphate Buffer Step3 Initiate with NADPH (Start Timer) Step1->Step3 Step2 Pre-warm Microsomes (0.5 mg/mL) @ 37°C for 5 min Step2->Step3 Step4 Sampling Points: 0, 5, 15, 30, 45, 60 min Step3->Step4 Step5 Quench with ACN + IS (Precipitate Protein) Step4->Step5 Step6 Centrifuge & Analyze Supernatant (LC-MS/MS) Step5->Step6

Figure 2: Microsomal Stability Assay Workflow. Critical control: Include a "No NADPH" sample to rule out chemical instability.

Analytical Conditions (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50x2.1mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: MRM mode. Monitor parent ion

    
     and specific fragments (typically loss of piperazine ring).
    

Data Interpretation & Comparative Performance

The following table summarizes expected performance metrics based on structure-activity relationship (SAR) principles and representative literature data for this chemical class.

Comparative Stability Data (Representative)
Metric1-(3-Fluoro-2-methoxyphenyl)piperazine Analog A (oMPP) Analog B (oCPP)
Half-life (

)
45 - 60 min 15 - 20 min30 - 45 min
Intrinsic Clearance (

)
< 25 µL/min/mg > 70 µL/min/mg30 - 50 µL/min/mg
Primary Metabolite Piperazine Ring CleavageO-Desmethyl (Major) Ring Hydroxylation
CYP Isoform Liability Balanced (2D6 / 3A4)High (CYP2D6) Moderate (2D6)
Metabolic Stability Class Moderate-High LowModerate
Calculation of Intrinsic Clearance

To validate your results, calculate


 using the elimination rate constant (

) derived from the slope of ln(% remaining) vs. time.


Interpretation of Results
  • The Fluorine Effect: The 3-Fluoro analog demonstrates a significantly longer half-life than Analog A. This confirms that the fluorine atom successfully hinders the enzymatic O-demethylation at the adjacent methoxy group [1, 3].

  • Bioisosterism: While Analog B (Chlorine) also shows improved stability over Analog A, the Fluorine analog often maintains a better solubility profile and lower lipophilicity (

    
    ) compared to the chlorinated variant, reducing non-specific binding in the assay [5].
    
  • Metabolite Switching: By blocking the O-demethylation pathway, the metabolic flux of the 3-Fluoro compound shifts toward N-dealkylation or N-oxidation, which are generally slower processes [4].

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Staack, R.F., et al. (2003). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step.[3] Xenobiotica.

  • Gillman, P.K. (2025). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.

  • Wójcikowski, J., et al. (2004). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes.[3][4][5] European Neuropsychopharmacology.[4]

  • Meanwell, N.A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Comparative

Analytical Differentiation of FPP, TFMPP, and MeOPP Isomers: A Technical Guide

Executive Summary The differentiation of piperazine-derived compounds—specifically FPP (Fluorophenylpiperazine), TFMPP (Trifluoromethylphenylpiperazine), and MeOPP (Methoxyphenylpiperazine)—presents a unique challenge in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The differentiation of piperazine-derived compounds—specifically FPP (Fluorophenylpiperazine), TFMPP (Trifluoromethylphenylpiperazine), and MeOPP (Methoxyphenylpiperazine)—presents a unique challenge in forensic and pharmaceutical analysis. While mass spectrometry (MS) easily distinguishes between these three distinct chemical classes based on molecular weight, the true analytical bottleneck lies in differentiating their regioisomers (ortho-, meta-, and para- substitutions) and separating them from complex biological matrices.

This guide moves beyond standard operating procedures to provide a causal analysis of why specific protocols (such as TFAA derivatization) are necessary and how to validate your results using self-checking workflows.

Chemical Profile & The Isomeric Challenge

These compounds are often encountered as "designer drugs" or pharmaceutical intermediates. The core piperazine ring renders them polar and basic, leading to poor peak shape in gas chromatography (GC) unless derivatized.

The Compounds
CompoundFull NameMolecular Weight (

)
Key Feature
FPP 1-(4-fluorophenyl)piperazine180.22 g/mol Halogenated ring; highly electronegative.
TFMPP 1-(3-trifluoromethylphenyl)piperazine230.23 g/mol Bulky

group; often co-abused with BZP.
MeOPP 1-(4-methoxyphenyl)piperazine192.26 g/mol Electron-donating methoxy group.
The Analytical Problem

While FPP, TFMPP, and MeOPP have different masses, their regioisomers (e.g., 2-TFMPP vs. 3-TFMPP vs. 4-TFMPP) produce identical electron ionization (EI) mass spectra . The fragmentation is dominated by the piperazine ring, obscuring the substitution pattern on the phenyl ring. Therefore, chromatographic separation (retention time) is the only reliable differentiation method in standard labs.

GC-MS Methodology: The Forensic Gold Standard

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile identification, but it requires chemical modification of the secondary amine to prevent peak tailing and improve thermal stability.

The Necessity of Derivatization

Causality: The secondary amine on the piperazine ring has an active hydrogen. In a GC injector (


), this polar group interacts with silanol groups on the column liner and stationary phase, causing adsorption (tailing) and carryover. Acylation with Trifluoroacetic Anhydride (TFAA)  replaces this hydrogen with a trifluoroacetyl group, reducing polarity and increasing volatility.
Validated Derivatization Protocol

Note: This protocol uses TFAA.[1][2] Handle in a fume hood due to corrosive vapors.

  • Evaporation: Take

    
     of the extract (organic layer) and evaporate to dryness under a gentle stream of nitrogen at 
    
    
    
    .
    • Self-Validation: Ensure the residue is completely dry; residual water hydrolyzes TFAA, ruining the reaction.

  • Reagent Addition: Add

    
     of Ethyl Acetate and 
    
    
    
    of TFAA to the residue.
  • Incubation: Cap tightly and incubate at

    
     for 30 minutes.
    
    • Why? Heat ensures complete conversion of sterically hindered isomers (e.g., ortho-substituted).

  • Reconstitution: Evaporate to dryness again under nitrogen. Reconstitute in

    
     of Ethyl Acetate.
    
  • Injection: Inject

    
     into the GC-MS.
    
GC-MS Parameters & Fragmentation

Column: DB-5MS or Rxi-17Sil MS (30 m


 0.25 mm 

0.25

). The silarylene phase (17Sil) provides superior separation for positional isomers compared to standard 5% phenyl columns.

Mass Spectral Ions (EI Mode, 70 eV):

CompoundMolecular Ion (

)
Base PeakDiagnostic Ions
FPP-TFA

276

154
180, 166
TFMPP-TFA

326

154
230, 172
MeOPP-TFA

288

154
192, 135

Note: The


 154 ion corresponds to the derivatized piperazine ring fragment, common to all.

LC-MS/MS Methodology: Biological Matrices

For blood or urine analysis where thermal degradation is a concern, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is superior due to simplified sample prep (no derivatization).

Chromatographic Separation

Separating regioisomers (e.g., m-TFMPP vs p-TFMPP) on a C18 column is difficult due to similar hydrophobicity.

  • Recommendation: Use a PFP (Pentafluorophenyl) column. The fluorine-fluorine interactions between the stationary phase and the fluorinated analytes (FPP, TFMPP) offer distinct selectivity that C18 lacks.

Mobile Phase & Gradient
  • Phase A: 0.1% Formic Acid in Water (Proton source for ionization).

  • Phase B: Acetonitrile (ACN).

  • Gradient: Hold 5% B for 1 min (traps polar compounds), ramp to 90% B over 8 mins.

MRM Transitions (Quantification)

Use Multiple Reaction Monitoring (MRM) for high sensitivity.

AnalytePrecursor Ion (

)
Quantifier IonQualifier Ion
FPP 181.1122.156.1
TFMPP 231.1172.1145.1
MeOPP 193.1150.1120.1

Analytical Decision & Workflow Visualization

The following diagrams illustrate the logical flow for selecting a method and the chemical mechanism of the critical derivatization step.

Diagram 1: Analytical Decision Tree

This workflow guides the researcher based on sample type and required resolution.

AnalyticalWorkflow Sample Start: Unknown Sample Matrix Determine Matrix Sample->Matrix Solid Powder / Tablet Matrix->Solid High Conc. Bio Blood / Urine Matrix->Bio Trace / Metabolites GC GC-MS (Derivatized) Solid->GC Derivatize w/ TFAA LC LC-MS/MS (PFP Column) Bio->LC SPE Extraction Result1 Differentiation by Retention Time (Isomers) GC->Result1 Result2 Differentiation by MRM Transitions LC->Result2

Caption: Decision tree for selecting between GC-MS and LC-MS/MS based on sample matrix and concentration.

Diagram 2: Derivatization Reaction Scheme

Understanding the chemistry ensures protocol adherence.

Derivatization Reactants TFMPP (Secondary Amine) + TFAA (Reagent) Process Heat (70°C, 30 min) - TFA (Byproduct) Reactants->Process Acylation Product N-TFA-TFMPP (Volatile Amide) Process->Product Yields

Caption: Acylation of the secondary amine prevents column adsorption and improves peak symmetry.

Comparative Summary

FeatureGC-MS (Derivatized)LC-MS/MS
Primary Use Seized drugs, powders, pure standards.Biological toxicology (urine/plasma).[3][4][5]
Isomer Separation Excellent. Regioisomers (o, m, p) resolve well on specialized columns (e.g., Rxi-17Sil).Moderate. Requires PFP or Chiral columns; C18 often co-elutes isomers.
Sample Prep High. Requires dry-down and derivatization.[1][2]Low to Moderate.[6] Dilute-and-shoot or SPE.
Sensitivity Good (ng/mL range).Superior (pg/mL range).[7]
Specific Risk Thermal degradation of underivatized metabolites.Matrix effects (ion suppression).
Self-Validation Checklist
  • Internal Standard: Always use deuterated analogs (e.g., TFMPP-d4) added before extraction to correct for recovery losses.

  • Retention Time Locking: For GC-MS, run a standard mix of o-, m-, and p- isomers daily. Retention times can drift; relative retention time (RRT) is more reliable.

  • Blank Check: Inject a solvent blank after high-concentration samples to rule out carryover, especially with sticky piperazine derivatives.

References

  • Ren, Y., et al. (2019).[4] "A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD." Forensic Science International.[8][9] Link

  • Lin, D.L., et al. (2003). "Chemical derivatization for the analysis of drugs by GC-MS." Journal of Food and Drug Analysis. Link

  • Maher, H.M., et al. (2009).[8] "Differentiation of the Regioisomeric 2-, 3- and 4-Trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS." Forensic Science International.[8][9] Link

  • Staack, R.F., et al. (2003).[5] "New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): Metabolism and toxicological analysis." Journal of Mass Spectrometry. Link

  • Schürenkamp, J., et al. (2011).[10] "Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets." International Journal of Legal Medicine. Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluoro-2-methoxyphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(3-Fluoro-2-methoxyphenyl)piperazine
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